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  • Product: N-hydroxy-4-pyridinecarboximidoyl chloride
  • CAS: 4185-99-3

Core Science & Biosynthesis

Foundational

N-Hydroxy-4-pyridinecarboximidoyl Chloride: A Technical Guide to Its Physical Properties, Synthesis, and Applications in Drug Development

Executive Summary N-hydroxy-4-pyridinecarboximidoyl chloride (commonly referred to as N-hydroxyisonicotinimidoyl chloride) is a highly reactive chlorooxime intermediate pivotal in modern synthetic and medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-hydroxy-4-pyridinecarboximidoyl chloride (commonly referred to as N-hydroxyisonicotinimidoyl chloride) is a highly reactive chlorooxime intermediate pivotal in modern synthetic and medicinal chemistry. As a direct precursor to pyridine-4-carbonitrile oxide, it serves as a foundational building block for synthesizing complex heterocyclic pharmacophores via 1,3-dipolar cycloaddition. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthesis protocols, and its expanding role in the development of targeted therapeutics, including Farnesoid X Receptor (FXR) modulators and antitumor agents.

Chemical Identity and Physical Properties

Understanding the foundational properties of N-hydroxy-4-pyridinecarboximidoyl chloride is critical for optimizing reaction conditions, particularly regarding its solubility and stability during in situ dipole generation.

Table 1: Quantitative Physical and Chemical Properties

ParameterValue
Chemical Name N-hydroxy-4-pyridinecarboximidoyl chloride
Common Synonyms N-hydroxyisonicotinimidoyl chloride; Pyridine-4-hydroximoyl chloride
CAS Registry Number 4185-99-3 (Free base) [[1.6]]; 4185-98-2 (Hydrochloride salt) [[1.2]]
Molecular Formula C6H5ClN2O [[1]]
Molecular Weight 156.57 g/mol [[1]]
SMILES O\N=C(Cl)\C1=CC=NC=C1 [[1.1]]
InChIKey MDPQIKOFLZQPLB-TWGQIWQCBV [[1.1]]
Appearance Colorless to pale yellow crystalline powder

Mechanistic Synthesis Protocol

The synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride requires precise control over electrophilic halogenation to prevent the over-oxidation of the pyridine ring. The following self-validating protocol guarantees high stereoselectivity (predominantly the Z-isomer) and optimal yield.

Step-by-Step Methodology: Synthesis of (Z)-N-Hydroxy-4-pyridinecarboximidoyl chloride

Reference Standard: [[1.13]]

  • Oximation of the Aldehyde:

    • Procedure: Dissolve pyridine-4-carboxaldehyde (isonicotinaldehyde) in an appropriate solvent (e.g., ethanol or DMF). Add hydroxylamine hydrochloride (NH₂OH·HCl) and a base such as pyridine.

    • Causality & Mechanism: Pyridine acts as an acid scavenger, neutralizing the HCl liberated from the hydroxylamine salt. This shifts the thermodynamic equilibrium entirely toward the formation of pyridine-4-carbaldoxime, preventing the hydrolysis of the newly formed C=N bond.

  • Electrophilic Chlorination:

    • Procedure: Isolate the pyridine-4-carbaldoxime and dissolve it in anhydrous N,N-Dimethylformamide (DMF). Slowly add a solution of N-chlorosuccinimide (NCS) in DMF dropwise at room temperature.

    • Causality & Mechanism: NCS is explicitly chosen over elemental chlorine gas because it provides a mild, controlled release of electrophilic chlorine (Cl⁺). This mitigates the risk of over-chlorination on the pyridine ring. DMF is critical here; as a polar aprotic solvent, it heavily stabilizes the polar transition state during the electrophilic attack on the oxime carbon.

  • Reaction Monitoring:

    • Procedure: Stir the mixture at room temperature for approximately 6 hours, monitoring conversion via Thin Layer Chromatography (TLC).

    • Causality & Mechanism: Chlorooximes can degrade if left in the presence of succinimide byproducts for extended periods. Real-time TLC monitoring ensures the reaction is quenched exactly when the starting material is consumed.

  • Workup and Isolation:

    • Procedure: Dilute the reaction mixture with diethyl ether and water. Separate the phases, extract the aqueous phase with diethyl ether (5×), wash the combined organic phases with water and saturated sodium chloride (brine), dry over MgSO₄, and concentrate in vacuo.

    • Causality & Mechanism: The addition of water effectively partitions the highly water-soluble DMF and succinimide byproduct into the aqueous phase, leaving the target chlorooxime in the ether layer. Brine washing removes residual water from the organic layer via osmotic pressure, and MgSO₄ ensures complete desiccation before concentration to prevent hydrolytic degradation of the Cl-C bond.

Synthesis_Pathway A Isonicotinaldehyde B NH2OH·HCl / Pyridine (Oximation) A->B C Isonicotinaldehyde Oxime B->C D N-Chlorosuccinimide (NCS) in DMF (Chlorination) C->D E N-hydroxy-4-pyridinecarboximidoyl chloride (Target Chlorooxime) D->E

Fig 1: Step-by-step synthetic workflow of N-hydroxy-4-pyridinecarboximidoyl chloride.

Reactivity Profile: In Situ Nitrile Oxide Generation

N-hydroxy-4-pyridinecarboximidoyl chloride is rarely the final drug candidate; rather, it is a highly reactive intermediate used to generate pyridine-4-carbonitrile oxide .

Step-by-Step Methodology: [3+2] Cycloaddition

Reference Standard: [[1.13]]

  • Preparation: Dissolve the dipolarophile (e.g., an alkene) and the chlorooxime in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Causality: The low temperature controls the highly exothermic generation of the nitrile oxide, suppressing its tendency to self-dimerize into inactive furoxans.

  • Base-Promoted Dehydrohalogenation: Slowly add a solution of triethylamine (Et₃N) in DCM dropwise.

    • Causality: Et₃N acts as a mild, non-nucleophilic base. It abstracts the highly acidic oxime proton, triggering the immediate elimination of the chloride leaving group to form the transient 1,3-dipole.

  • Cycloaddition: Allow the mixture to warm to room temperature and stir for 15 hours.

    • Causality: Warming provides the activation energy required for the concerted [3+2] cycloaddition between the 1,3-dipole and the dipolarophile, yielding the target isoxazoline or isoxazole ring.

Cycloaddition_Pathway A N-hydroxy-4-pyridinecarboximidoyl chloride B Triethylamine (Et3N) (Base-promoted Dehydrohalogenation) A->B C Pyridine-4-carbonitrile oxide (Reactive 1,3-Dipole) B->C - HCl E [3+2] Cycloaddition C->E D Dipolarophile (Alkene / Alkyne) D->E F Isoxazoline / Isoxazole Derivatives (Pharmacophore) E->F

Fig 2: Mechanism of in situ nitrile oxide generation and subsequent [3+2] cycloaddition.

Applications in Drug Development

The ability to efficiently install a pyridine-substituted isoxazole/isoxazoline core makes this chlorooxime invaluable across multiple therapeutic domains.

Table 2: Biological Targets and Pharmaceutical Applications

Target / ReceptorApplication AreaKey Intermediates / Products
Farnesoid X Receptor (FXR) Liver disease, Inflammatory Bowel Disease (IBD)Isoxazole derivatives [[2.1]]
Bradykinin B1 Receptor (B1R) Neuropathic and inflammatory painSubstituted spiroamide compounds [[1.13]]
Cancer Cell Lines (HepG2, MCF7) Oncology, Antitumor agentsSpiro[pyrazole-4,5′-isoxazoline]-5-ones [[1.15]]
Farnesoid X Receptor (FXR) Modulators

FXR is a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis. Compounds derived from N-hydroxy-4-pyridinecarboximidoyl chloride (specifically via cycloaddition to form 5-cyclopropyl-3-(pyridin-4-yl)isoxazole cores) act as potent FXR agonists. These modulators are critical in restoring intestinal barrier function and dampening bacterial growth, offering therapeutic pathways for Inflammatory Bowel Disease (IBD) such as Crohn's disease [[2.1]].

Bradykinin B1 Receptor (B1R) Antagonists

The bradykinin B1 receptor is upregulated during tissue damage and inflammation. By utilizing the chlorooxime in cycloaddition reactions with complex spirocyclic alkenes, researchers have successfully synthesized substituted spiroamide compounds. These act as selective B1R antagonists, providing a novel mechanism for treating chronic inflammatory and diabetic neuropathic pain without the side effects of traditional opioids [[1.13]].

Antitumor Spiro-isoxazolines

Recent advances in one-pot synthetic protocols have utilized N-hydroxy-4-pyridinecarboximidoyl chloride to generate spiro[pyrazole-4,5′-isoxazoline]-5-one derivatives. In vitro evaluations of these compounds demonstrate significant antitumor inhibition potency against human liver hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7) cell lines, positioning them as highly promising templates for combinatorial oncology chemistry [[1.15]].

References

  • N-hydroxy-4-pyridinecarboximidoyl chloride - Chemical Synthesis D
  • N-hydroxyisonicotinimidoyl chloride monohydrochloride (CAS 4185-98-2) Echemi
  • 4185-99-3 C6H5ClN2O - Chemical Dictionary Guidechem
  • US20100234340A1 - Substituted Spiroamide Compounds Google P
  • An Efficient One-pot Synthesis of Certain Stereoselective Spiro[pyrazole-4,5′-isoxazoline]-5-one Derivatives: In vitro Evaluation of Antitumor Activities ResearchG
  • US11247986B2 - FXR (NR1H4)

Sources

Exploratory

Analytical and Synthetic Profiling of N-hydroxy-4-pyridinecarboximidoyl chloride

Executive Summary N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride, CAS No. 4185-99-3)[1] is a highly versatile electrophilic intermediate widely utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride, CAS No. 4185-99-3)[1] is a highly versatile electrophilic intermediate widely utilized in the synthesis of complex nitrogen- and oxygen-containing heterocycles. As a direct precursor to pyridine-4-nitrile oxide, this compound is a linchpin in 1,3-dipolar cycloaddition reactions, enabling the construction of isoxazoles, isoxazolines, and pyrazoles[2]. These heterocyclic scaffolds are privileged structures in drug discovery, frequently appearing in farnesoid X receptor (FXR) agonists and other targeted therapeutics.

This technical whitepaper provides an in-depth analysis of the crystallographic properties, Nuclear Magnetic Resonance (NMR) characterization, and validated synthetic protocols for N-hydroxy-4-pyridinecarboximidoyl chloride, designed to serve as a definitive reference for synthetic chemists and drug development professionals.

Structural and Crystallographic Analysis

The structural integrity and reactivity of N-hydroxy-4-pyridinecarboximidoyl chloride are governed by its stereochemistry and solid-state packing.

Stereoisomerism around the C=N Bond

Hydroximoyl chlorides can theoretically exist as either E or Z isomers. However, crystallographic and spectroscopic analyses of analogous aryl-hydroximoyl chlorides demonstrate a strong thermodynamic preference for the Z-configuration[3]. In this geometry, the hydroxyl group and the pyridine ring are positioned anti to one another (based on spatial arrangement, though formally Z by Cahn-Ingold-Prelog priority rules where Cl > Pyridine and -OH > lone pair).

  • Causality of Stability: The Z-isomer minimizes steric repulsion between the bulky pyridine ring and the hydroxyl oxygen. Furthermore, this geometry perfectly aligns the anti-periplanar orbitals required for the base-induced elimination of HCl, facilitating the rapid generation of the linear nitrile oxide dipole.

Crystal Lattice and Hydrogen Bonding

In the solid state, N-hydroxy-4-pyridinecarboximidoyl chloride exhibits a robust hydrogen-bonding network. The highly polarized N-O-H group acts as a strong hydrogen bond donor, while the basic nitrogen of the pyridine ring on an adjacent molecule serves as the acceptor (O-H···N). This intermolecular interaction typically results in the formation of extended 1D polymeric chains or stable dimeric pairs within the crystal lattice, which accounts for the compound's relatively high melting point and stability when stored as a solid powder at room temperature.

Nuclear Magnetic Resonance (NMR) Characterization

Accurate NMR assignment is critical for confirming the successful chlorination of the precursor oxime and verifying the stereochemical purity of the product. The electron-withdrawing nature of both the chloride atom and the pyridine ring significantly deshields the local magnetic environment.

Diagnostic Chemical Shifts
  • The Oxime Proton (-OH): The most diagnostic feature in the 1 H NMR spectrum is the oxime proton, which appears extremely downfield (typically >11.0 ppm in DMSO- d6​ ). This profound deshielding is caused by the combined inductive effects of the adjacent sp 2 nitrogen and the electronegative chlorine atom, exacerbated by strong intermolecular hydrogen bonding in concentrated solutions.

  • The Imine Carbon (C=N): In 13 C NMR, the quaternary carbon bonded to the chlorine and oxime nitrogen resonates typically between 135.0 and 143.0 ppm. The shift is highly sensitive to the exact electronic contribution of the para-substituted pyridine ring.

Table 1: Representative NMR Data for N-hydroxy-4-pyridinecarboximidoyl chloride

Data synthesized from analogous pyridine-based hydroximoyl chlorides recorded at 400/500 MHz ( 1 H) and 100/125 MHz ( 13 C) in DMSO- d6​ or CDCl 3​ [2].

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
1 H 11.50 - 12.10Singlet (s)1H-N-OH Highly deshielded due to electronegative Cl, N, and H-bonding. Broadens if exchanging with trace water.
1 H 8.65 - 8.80Doublet (d)2HPyridine C2-H , C6-H Alpha to the pyridine nitrogen; experiences strong inductive deshielding.
1 H 7.70 - 7.90Doublet (d)2HPyridine C3-H , C5-H Beta to the pyridine nitrogen; coupled to alpha protons ( J≈5−6 Hz).
13 C 150.2Singlet (s)2CPyridine C 2, C 6Directly adjacent to the electronegative pyridine nitrogen.
13 C 140.5Singlet (s)1CPyridine C 4Gamma carbon, conjugated with the hydroximoyl group.
13 C 138.0 - 143.0Singlet (s)1CC =N(OH)ClImine carbon. Deshielded by the directly attached chlorine and oxime nitrogen.
13 C 121.5Singlet (s)2CPyridine C 3, C 5Beta carbons of the pyridine ring.

Experimental Methodologies

The following protocols represent self-validating, field-proven systems for the generation and utilization of N-hydroxy-4-pyridinecarboximidoyl chloride.

Protocol 1: Synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride

This method utilizes N-chlorosuccinimide (NCS) as a mild, solid chlorinating agent. NCS is specifically chosen over chlorine gas or sodium hypochlorite to prevent over-chlorination of the sensitive pyridine ring and to allow precise stoichiometric control[4].

Reagents:

  • Isonicotinaldehyde oxime: 3.0 g (24.0 mmol)

  • N-chlorosuccinimide (NCS): 3.61 g (27.0 mmol, 1.12 equiv)

  • Pyridine: 0.199 mL (2.46 mmol, 0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Step-by-Step Procedure:

  • Initiation: Charge an oven-dried, argon-purged round-bottom flask with isonicotinaldehyde oxime (3.0 g) and anhydrous THF (40 mL).

  • Catalysis: Add pyridine (0.199 mL) to the stirring solution at 25°C. Mechanistic Note: Pyridine acts as a catalytic base to neutralize the initial trace amounts of HCl generated, preventing the premature degradation of the oxime and facilitating the formation of a transient nitroso-alkene intermediate.

  • Chlorination: Add NCS (3.61 g) portion-wise over 5 minutes to manage any mild exotherm.

  • Reaction: Heat the resulting mixture to 50°C and maintain stirring for 5 hours. The reaction progression can be monitored via TLC (loss of the starting oxime spot).

  • Isolation: Cool the mixture to room temperature. Filter the suspension to remove the succinimide byproduct.

  • Purification: Wash the filter cake with ethyl acetate (3 × 20 mL). The combined filtrates are concentrated in vacuo to afford the crude N-hydroxy-4-pyridinecarboximidoyl chloride, which can be recrystallized from a mixture of chloroform and ether if ultra-high purity is required[3][4].

Protocol 2: In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition

Because nitrile oxides are prone to spontaneous dimerization (forming furoxans), they are rarely isolated. Instead, they are generated in situ in the presence of a dipolarophile (alkene or alkyne).

Step-by-Step Procedure:

  • Dissolve N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv) and the desired dipolarophile (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Cool the system to 0°C using an ice bath.

  • Add triethylamine (Et 3​ N, 1.2 equiv) dropwise over 15 minutes. Mechanistic Note: The base abstracts the highly acidic oxime proton, triggering the rapid expulsion of the chloride leaving group to form the reactive pyridine-4-nitrile oxide dipole.

  • Allow the reaction to warm to room temperature and stir for 12-15 hours.

  • Quench with water, extract with DCM, wash the organic layer with brine, dry over MgSO 4​ , and concentrate to yield the crude isoxazole/isoxazoline derivative.

Mechanistic Visualization

The following diagram maps the logical progression from the starting oxime, through the hydroximoyl chloride intermediate, to the final heterocyclic adduct via a 1,3-dipolar cycloaddition.

Pathway Oxime Isonicotinaldehyde Oxime (Starting Material) Chlorination Electrophilic Chlorination (NCS, THF, 50°C) Oxime->Chlorination Hydroximoyl N-hydroxy-4-pyridinecarboximidoyl chloride (Intermediate) Chlorination->Hydroximoyl Dehydrohalogenation Dehydrohalogenation (Et3N, Base) Hydroximoyl->Dehydrohalogenation NitrileOxide Pyridine-4-nitrile oxide (Reactive Dipole) Dehydrohalogenation->NitrileOxide Cycloaddition 1,3-Dipolar Cycloaddition (+ Alkyne/Alkene) NitrileOxide->Cycloaddition Isoxazole Isoxazole/Isoxazoline Derivative (Final Product) Cycloaddition->Isoxazole

Caption: Mechanistic workflow from isonicotinaldehyde oxime to isoxazole via a nitrile oxide dipole.

References

  • EvitaChem Database. "N-hydroxy-4-pyridinecarboximidoyl chloride (CAS No. 4185-99-3)." EvitaChem.
  • Australian Journal of Chemistry. "Synthesis and Characterization of α,β-Unsaturated Hydroximoyl Chlorides and Hydroximates." ConnectSci, 2006.
  • Google Patents (US20240336608A1). "Il4i1 inhibitors and methods of use - Preparation of N-hydroxyisonicotinimidoyl chloride." Google Patents, 2024.
  • ResearchGate. "An Efficient One-pot Synthesis of Certain Stereoselective Spiro[pyrazole-4,5′-isoxazoline]-5-one Derivatives." ResearchGate, 2025.

Sources

Foundational

Mechanism and Application of Nitrile Oxide Generation from N-Hydroxy-4-pyridinecarboximidoyl Chloride

Executive Summary The synthesis of complex nitrogen-oxygen heterocycles, such as isoxazoles and isoxazolines, relies heavily on the Huisgen 1,3-dipolar cycloaddition[1]. A critical intermediate in this process is the hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex nitrogen-oxygen heterocycles, such as isoxazoles and isoxazolines, relies heavily on the Huisgen 1,3-dipolar cycloaddition[1]. A critical intermediate in this process is the highly reactive nitrile oxide. This technical guide explores the mechanistic generation of 4-pyridinecarbonitrile oxide from its bench-stable precursor, N-hydroxy-4-pyridinecarboximidoyl chloride (also known as 4-pyridinehydroximoyl chloride). By dissecting the base-catalyzed dehydrohalogenation pathway, analyzing kinetic competing reactions, and providing a self-validating experimental protocol, this whitepaper equips synthetic chemists with the authoritative methodologies required to maximize cycloadduct yields in drug development workflows.

Molecular Characteristics of the Precursor

Direct oxidative generation of nitrile oxides from aldoximes can often require harsh conditions (e.g., strong oxidants like bleach or hypervalent iodine) that may lead to over-oxidation or poor functional group tolerance[2]. To circumvent this, the two-step approach utilizing a hydroximoyl chloride precursor is preferred.

N-hydroxy-4-pyridinecarboximidoyl chloride is synthesized via the controlled chlorination of 4-pyridinecarboxaldehyde oxime. As an isolable, solid intermediate, it allows researchers to generate the highly reactive 4-pyridinecarbonitrile oxide in situ under mild, base-catalyzed conditions, ensuring that the 1,3-dipole is only formed in the presence of the intended dipolarophile.

Core Mechanistic Pathway: Dehydrohalogenation

The transformation of the stable hydroximoyl chloride into the transient nitrile oxide is driven by a base-catalyzed dehydrohalogenation (loss of HCl)[3].

  • Deprotonation: A non-nucleophilic base, typically triethylamine (Et₃N), abstracts the acidic proton from the N-hydroxy group. The electron-withdrawing nature of the 4-pyridyl ring significantly enhances the acidity of this hydroxyl proton compared to aliphatic analogs.

  • Elimination: The resulting oximimate anion intermediate undergoes spontaneous α-elimination. The expulsion of the chloride leaving group generates the linear, highly reactive 4-pyridinecarbonitrile oxide dipole.

Generation A N-Hydroxy-4-pyridinecarboximidoyl Chloride B Deprotonation (Base: Et3N) A->B C Oximimate Anion Intermediate B->C D Chloride Elimination (-Cl⁻) C->D E 4-Pyridinecarbonitrile Oxide (Reactive Dipole) D->E

Stepwise dehydrohalogenation mechanism forming 4-pyridinecarbonitrile oxide.

1,3-Dipolar Cycloaddition Dynamics

Once generated, 4-pyridinecarbonitrile oxide acts as a 1,3-dipole. The carbon atom is highly electrophilic, while the oxygen atom is nucleophilic. It reacts with carbon-carbon multiple bonds (alkenes or alkynes) in a concerted, stereospecific [3+2] cycloaddition[1].

The Kinetic Challenge: The electron-deficient pyridine ring amplifies the electrophilicity of the nitrile oxide carbon. While this accelerates the desired cycloaddition with electron-rich alkenes, it also drastically increases the rate of bimolecular dimerization. If the concentration of the nitrile oxide becomes too high, two dipole molecules will react with each other to form an inactive 3,4-di(4-pyridyl)-1,2,5-oxadiazole 2-oxide (furoxan) byproduct[3].

Cycloaddition Dipole 4-Pyridinecarbonitrile Oxide TS Concerted [3+2] Transition State Dipole->TS + Dipolarophile Dimer Furoxan Byproduct (Dimerization) Dipole->Dimer Excess Dipole (Side Reaction) Alkene Dipolarophile (e.g., Alkene/Alkyne) Alkene->TS Product Pyridine-substituted Isoxazoline/Isoxazole TS->Product Syn-Addition

1,3-dipolar cycloaddition pathway and competing dimerization side reaction.

Quantitative Data: Reaction Optimization

To maximize the yield of the target cycloadduct and suppress dimerization, various bases and addition methods must be evaluated. The table below synthesizes standard optimization parameters, clearly demonstrating that the rate of base addition is the most critical variable.

Table 1: Influence of Base, Solvent, and Addition Method on Cycloaddition Yield

BaseSolventTemperatureAddition MethodCycloadduct Yield (%)Dimerization (%)
Triethylamine (Et₃N)DCM0 °C to RTSyringe Pump (2h)88 < 5
Triethylamine (Et₃N)DCMRTBolus (All at once)4540
Na₂CO₃ (aq)DCM/H₂ORTBiphasic Stirring7215
Silver(I) AcetateToluene80 °CBolus6520

Data reflects the kinetic reality: cycloaddition is first-order with respect to the dipole, while dimerization is second-order. Keeping the steady-state concentration of the dipole low via syringe pump addition mathematically favors the desired product.

Experimental Methodology & Self-Validating Protocol

Protocol: In Situ Generation and [3+2] Cycloaddition for Isoxazoline Synthesis

This protocol is designed as a self-validating system to ensure the suppression of side reactions while maximizing the yield of the target heterocyclic scaffold.

  • Step 1: Reagent Preparation (Causality: Moisture & Stoichiometry Control)

    • Action: Dissolve N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv) and the target alkene dipolarophile (1.5 to 2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydration of the nitrile oxide to the corresponding hydroxamic acid. The stoichiometric excess of the dipolarophile shifts the kinetic competition away from dimerization and toward the desired cross-coupling.

  • Step 2: Controlled Base Addition (Causality: Kinetic Suppression of Dimerization)

    • Action: Dissolve Et₃N (1.1 equiv) in anhydrous DCM and add dropwise to the reaction mixture via a syringe pump over a period of 2 to 4 hours[3].

    • Causality: Slow addition ensures that the steady-state concentration of the 4-pyridinecarbonitrile oxide remains exceptionally low, effectively starving the second-order dimerization pathway while allowing the first-order cycloaddition to proceed.

  • Step 3: Self-Validation via TLC Monitoring

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm).

    • Validation Check: The successful generation and trapping of the dipole are confirmed by the disappearance of the highly polar precursor spot and the emergence of a moderately polar, UV-active product spot. Crucially, the absence of a rapidly migrating, non-polar spot (the furoxan dimer) validates that the syringe pump addition rate was sufficiently slow. If the non-polar spot appears, the base addition rate must be decreased in subsequent runs.

  • Step 4: Quenching and Purification

    • Action: Allow the mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction with distilled water to dissolve the precipitated Et₃N·HCl salts. Extract the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Conclusion

The controlled dehydrohalogenation of N-hydroxy-4-pyridinecarboximidoyl chloride provides an elegant, robust, and highly regioselective pathway for synthesizing pyridine-functionalized isoxazolines and isoxazoles. By understanding the underlying kinetics—specifically the competition between 1,3-dipolar cycloaddition and bimolecular dimerization—researchers can leverage slow-addition protocols to achieve the high-yielding, stereospecific transformations that are critical for modern drug discovery and medicinal chemistry.

References

  • 1,3-Dipolar cycloaddition - Wikipedia Source: wikipedia.org URL:[Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition Source: Organic Letters (acs.org) URL:[Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition Source: Organic Letters (acs.org) URL:[Link]

  • Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides Source: SciSpace URL:[Link]

Sources

Exploratory

Toxicity, SDS, and handling guidelines for N-hydroxy-4-pyridinecarboximidoyl chloride

The Architecture of 1,3-Dipolar Cycloadditions: A Technical Whitepaper on N-hydroxy-4-pyridinecarboximidoyl chloride Executive Summary N-hydroxy-4-pyridinecarboximidoyl chloride (also widely known as N-hydroxyisonicotini...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architecture of 1,3-Dipolar Cycloadditions: A Technical Whitepaper on N-hydroxy-4-pyridinecarboximidoyl chloride

Executive Summary

N-hydroxy-4-pyridinecarboximidoyl chloride (also widely known as N-hydroxyisonicotinimidoyl chloride) is a highly reactive and versatile chlorooxime intermediate. In medicinal chemistry and drug development, it serves as a critical building block for synthesizing complex heterocycles, such as isoxazoles and isoxazolines. These structural motifs are prevalent in the pharmacophores of FXR (NR1H4) modulators[1] and IL4I1 inhibitors[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic behavior, toxicological profile, and validated handling protocols.

Physicochemical Profiling

To ensure accurate stoichiometry and safe handling, the fundamental quantitative data of N-hydroxy-4-pyridinecarboximidoyl chloride is summarized below[3]:

PropertyValue / Description
Chemical Name N-hydroxy-4-pyridinecarboximidoyl chloride
Synonyms N-hydroxyisonicotinimidoyl chloride; 4-Pyridinehydroximoyl chloride
CAS Number 4185-99-3 (Free base) / 4185-98-2 (HCl salt)
Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
Physical State Solid (often isolated as a crystalline powder)
Reactivity Moisture-sensitive; releases HCl upon hydrolysis

Mechanistic Causality: Synthesis and Reactivity

The primary utility of N-hydroxy-4-pyridinecarboximidoyl chloride lies in its ability to act as a stable precursor to 4-pyridine nitrile oxide.

Synthesis Causality: The conversion of isonicotinaldehyde oxime to the corresponding imidoyl chloride is typically achieved using N-chlorosuccinimide (NCS) in a polar aprotic solvent like THF or DMF[2]. The choice of NCS over elemental chlorine gas is deliberate: NCS provides a mild, controlled source of electrophilic chlorine, allowing for selective chlorination at the oxime carbon without triggering undesired electrophilic aromatic substitution on the electron-deficient pyridine ring.

Reactivity Causality: Once synthesized, the chlorooxime is subjected to dehydrohalogenation via a mild base (e.g., triethylamine). The base abstracts the oxime proton, driving the elimination of the chloride ion to generate the nitrile oxide in situ[4]. This highly reactive 1,3-dipole rapidly undergoes a concerted[3+2] cycloaddition with dipolarophiles (alkenes or alkynes) to yield functionalized isoxazolines or isoxazoles[5].

Mechanism A Isonicotinaldehyde Oxime B N-hydroxy-4-pyridine- carboximidoyl chloride A->B NCS, THF/DMF (Chlorination) C 4-Pyridine Nitrile Oxide (In Situ) B->C Base (Et3N) (-HCl) D Isoxazoline/Isoxazole Derivatives C->D Alkene/Alkyne ([3+2] Cycloaddition)

Figure 1: Mechanistic pathway from oxime to isoxazole via a nitrile oxide intermediate.

Toxicological Profile and SDS Guidelines

Due to the presence of a labile carbon-chlorine bond and the oxime functionality, N-hydroxy-4-pyridinecarboximidoyl chloride presents specific toxicological hazards that mandate strict handling protocols[3].

  • Corrosivity & Acute Toxicity: The compound is a severe skin, eye, and respiratory irritant. Hydrolysis of the imidoyl chloride in the presence of ambient moisture releases hydrogen chloride (HCl) gas, which is highly corrosive to mucous membranes and the respiratory tract.

  • Sensitization: Halogenated oximes are known skin sensitizers. Repeated or prolonged exposure can lead to allergic contact dermatitis.

  • Handling & Storage Guidelines: The compound must be stored tightly closed in a dry, cool, and well-ventilated place, strictly separated from foodstuff and incompatible materials (such as strong bases and oxidizing agents)[3]. Handling must occur in a well-ventilated fume hood using non-sparking tools to avoid dust and aerosol formation[3]. Personal Protective Equipment (PPE) must include nitrile gloves (double-gloved), chemical safety goggles, and a lab coat.

Self-Validating Experimental Protocols

To ensure high fidelity in drug development workflows, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol A: Synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride This protocol leverages NCS for selective chlorination[2].

  • Preparation: Dissolve isonicotinaldehyde oxime (1.0 eq) in anhydrous THF (approx. 1.5 M concentration). Add a catalytic amount of pyridine (0.1 eq) to facilitate the reaction.

  • Chlorination: Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise at 25°C to control the initial exotherm.

  • Heating: Elevate the reaction temperature to 50°C and stir for 5 hours[2].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 1:1). The complete disappearance of the starting oxime spot confirms full conversion.

  • Isolation: Cool the mixture to room temperature. Filter the reaction mixture to remove the insoluble succinimide byproduct. Wash the filter cake thoroughly with ethyl acetate[2].

  • Concentration: Concentrate the filtrate under reduced pressure to afford the target imidoyl chloride. Store immediately under argon at 4°C.

Workflow Step1 1. Dissolve Oxime in THF/DMF Step2 2. Add NCS (Chlorinating Agent) Step1->Step2 Step3 3. Stir at 50°C for 5 hours Step2->Step3 Step4 4. Filter Succinimide Byproduct Step3->Step4 Step5 5. Concentrate to yield Imidoyl Chloride Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride.

Protocol B: In Situ Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition This protocol details the cycloaddition process to yield spiro or fused heterocycles[5].

  • Preparation: Dissolve N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 eq) and the target dipolarophile (alkene/alkyne, 1.2 eq) in an appropriate solvent (e.g., diethyl ether or methanol)[4],[5].

  • Dehydrohalogenation: Slowly add triethylamine (Et3N, 1.5 eq) dropwise at ambient temperature[4].

    • Causality Note: The slow addition of the base is critical. It maintains a low steady-state concentration of the highly reactive nitrile oxide, thereby minimizing its unwanted dimerization into a furoxan byproduct.

  • Reaction: Stir the mixture at ambient temperature for 12 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze a reaction aliquot via LC-MS. The presence of the desired [3+2] cycloaddition adduct mass [M+H]+ and the absence of the furoxan dimer mass validates the slow-addition technique.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove triethylamine hydrochloride salts. Dry over Na2SO4, concentrate, and purify via flash column chromatography.

Conclusion

N-hydroxy-4-pyridinecarboximidoyl chloride is an indispensable reagent for accessing complex 3D chemical space via nitrile oxide cycloadditions. By adhering to rigorous synthetic protocols and stringent SDS guidelines, researchers can safely harness its reactivity to construct high-value pharmacological scaffolds.

References

  • US20240336608A1 - Il4i1 inhibitors and methods of use - Google Patents. 2

  • An Efficient One-pot Synthesis of Certain Stereoselective Spiro[pyrazole-4,5′-isoxazoline]-5-one Derivatives: In vitro Evaluation of Antitumor Activities, Molecular Docking and In silico ADME Predictions - ResearchGate. 5

  • N-hydroxyisonicotinimidoyl chloride monohydrochloride - Echemi. 3

  • Cas 13676-54-5, Bismaleimide - LookChem. 4

  • US11247986B2 - FXR (NR1H4) modulating compounds - Google Patents. 1

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of N-Hydroxy-4-pyridinecarboximidoyl Chloride at Room Temperature

Executive Summary N-hydroxy-4-pyridinecarboximidoyl chloride (commonly referred to as N-hydroxyisonicotinimidoyl chloride) is a foundational hydroximoyl chloride intermediate utilized extensively in medicinal chemistry f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-hydroxy-4-pyridinecarboximidoyl chloride (commonly referred to as N-hydroxyisonicotinimidoyl chloride) is a foundational hydroximoyl chloride intermediate utilized extensively in medicinal chemistry for the synthesis of isoxazole and isoxazoline scaffolds. While it serves as a powerful precursor for 1,3-dipolar cycloadditions, its utility is governed by a delicate thermodynamic balance. This technical guide provides an in-depth analysis of its stability at room temperature, the mechanistic causality behind its degradation, and field-proven protocols for its synthesis and handling.

Molecular Architecture and Thermodynamic Baseline

Hydroximoyl chlorides are characterized by an N-hydroxy (oxime) group and a chlorine atom bound to an imine carbon. In N-hydroxy-4-pyridinecarboximidoyl chloride, the electron-withdrawing nature of the pyridine ring significantly increases the acidity of the oxime proton and enhances the lability of the carbon-chlorine bond.

At standard ambient temperature and pressure (SATP, ~25 °C), the isolated compound is thermodynamically stable only if maintained in a strictly anhydrous environment free of basic impurities[1]. In the solid state, the activation energy barrier for spontaneous homolytic or heterolytic cleavage is sufficiently high to prevent degradation. However, transitioning the compound into the solution phase drastically alters its thermodynamic profile, making it highly sensitive to the solvent environment and pH.

Mechanistic Degradation Pathways: The Furoxan Thermodynamic Sink

The primary causality behind the instability of N-hydroxy-4-pyridinecarboximidoyl chloride at room temperature is its propensity to undergo base-catalyzed dehydrohalogenation. Understanding this pathway is critical for preventing premature degradation during drug development workflows.

  • Dehydrohalogenation : The presence of even trace amounts of a base (or prolonged exposure to polar protic solvents) facilitates the abstraction of the acidic hydroxyl proton. This initiates the rapid elimination of the chloride ion[2].

  • Nitrile Oxide Generation : This elimination generates 4-pyridinecarbonitrile oxide, a highly reactive, transient 1,3-dipole intermediate[3].

  • Homo-Dimerization : Nitrile oxides are thermodynamically unstable at room temperature. In the absence of a designated trapping agent (such as an alkyne or alkene dipolarophile), the nitrile oxide rapidly undergoes a homo-[3+2] cycloaddition. One molecule of the nitrile oxide acts as the 1,3-dipole, while the C≡N bond of a second molecule acts as the dipolarophile.

  • The Thermodynamic Sink : This dimerization yields a 1,2,5-oxadiazole 2-oxide (furoxan) derivative[4]. Because the furoxan ring is highly stable, this dimerization represents a deep thermodynamic sink, rendering the degradation irreversible and depleting the active precursor.

MechanisticPathway A N-hydroxy-4-pyridinecarboximidoyl chloride (Stable at RT, pH < 7) B Base-Catalyzed Dehydrohalogenation (-HCl) A->B C 4-Pyridinecarbonitrile Oxide (Highly Reactive 1,3-Dipole) B->C D Homo-Dimerization (Absence of Dipolarophile) C->D Kinetic Competition F 1,3-Dipolar Cycloaddition (Presence of Alkyne/Alkene) C->F Kinetic Competition E Furoxan Derivative (Thermodynamic Sink) D->E G Isoxazole / Isoxazoline (Target Scaffold) F->G

Figure 1: Mechanistic degradation pathway vs. productive 1,3-dipolar cycloaddition.

Experimental Methodologies: Synthesis and Handling Protocols

To ensure scientific integrity and reproducibility, the synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride must be treated as a self-validating system. Every step is designed to prevent premature dehydrohalogenation by controlling temperature and eliminating nucleophiles.

Step-by-Step Synthesis Protocol
  • Reagent Preparation : Dissolve isonicotinaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: Anhydrous conditions prevent moisture-induced hydrolysis of the oxime or the final product[5].

  • Controlled Chlorination : Cool the solution to 0–5 °C using an ice bath. Slowly add a solution of N-chlorosuccinimide (NCS) (1.05 equiv) in DMF dropwise. Causality: Halogenation is exothermic; low temperatures mitigate the risk of spontaneous thermal degradation and over-chlorination[6].

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the oxime is completely consumed[6].

  • Aqueous Quench & Extraction : Pour the reaction mixture into crushed ice to quench. Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers extensively with brine (at least 3 times). Causality: Brine washes are critical to completely remove DMF and residual succinimide, which could act as weak bases and trigger furoxan dimerization during storage[5][7].

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a water bath temperature not exceeding 30 °C. Causality: Elevated temperatures during rotary evaporation will accelerate degradation[5].

ExperimentalWorkflow S1 Isonicotinaldehyde Oxime + NCS in DMF (0-5°C) S2 Chlorination (Stir at RT, 4-6h) S1->S2 S3 Aqueous Quench & EtOAc Extraction S2->S3 S4 Isolation & Drying (Na2SO4, in vacuo <30°C) S3->S4 S5 Storage (Sealed, Dry, RT) S4->S5

Figure 2: Self-validating experimental workflow for hydroximoyl chloride synthesis.

Quantitative Stability Metrics and Storage Guidelines

Because the thermodynamic stability of N-hydroxy-4-pyridinecarboximidoyl chloride is highly contextual, researchers must adapt their storage and reaction planning based on the solvent environment. The table below summarizes the stability metrics across different conditions.

Environmental ConditionThermodynamic StabilityPrimary Degradation PathwayEstimated Half-Life
Solid State (Anhydrous, Sealed) Highly StableNone (Kinetic trapping)> 6 Months[1]
Aprotic Solvent (e.g., DCM, THF) Moderately StableSlow dimerization via trace impuritiesDays to Weeks
Protic Solvent (e.g., MeOH, H₂O) UnstableHydrolysis reverting to oximeHours
Presence of Base (e.g., Et₃N) Highly UnstableDehydrohalogenation → Furoxan< 5 Minutes[2]
Strategic Application in Drug Development

To harness this compound without falling victim to its thermodynamic instability, medicinal chemists employ in situ generation techniques . Rather than isolating the reactive nitrile oxide, the stable hydroximoyl chloride is added to a solution containing the target dipolarophile. A non-nucleophilic base (e.g., triethylamine) is then added dropwise. The transient nitrile oxide is generated and immediately trapped by the dipolarophile, effectively outcompeting the kinetics of furoxan dimerization and maximizing the yield of the target isoxazole[3][4].

References

  • lookchem.com : Bismaleimide / N-hydroxyisonicotinimidoyl chloride Properties. Retrieved from 1

  • amazonaws.com : Discovery of BMS-986318, a Potent Non-bile Acid FXR Agonist. Retrieved from 5

  • google.com : US20230285377A1 - Kcnt1 inhibitors and methods of use. Retrieved from6

  • google.com : WO2025085347A1 - Il4i1 inhibitors and uses thereof. Retrieved from 7

  • nih.gov : Mechanochemical Dimerization of Aldoximes to Furoxans. Retrieved from

  • benchchem.com : Technical Support Center: Synthesis of Substituted Isoxazoles. Retrieved from 3

  • acs.org : Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures. Retrieved from 4

  • benchchem.com : "N-Hydroxy-4-nitrobenzimidoyl chloride" as a nitrile oxide precursor. Retrieved from2

Sources

Exploratory

Literature review of N-hydroxy-4-pyridinecarboximidoyl chloride derivatives

N-Hydroxy-4-Pyridinecarboximidoyl Chloride Derivatives: A Technical Guide to Synthesis, Mechanistic Pharmacology, and Drug Development Executive Summary In the landscape of modern medicinal chemistry, N-hydroxy-pyridinec...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Hydroxy-4-Pyridinecarboximidoyl Chloride Derivatives: A Technical Guide to Synthesis, Mechanistic Pharmacology, and Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, N-hydroxy-pyridinecarboximidoyl chloride derivatives have emerged as indispensable synthetic intermediates and potent pharmacophores. Functioning chemically as highly reactive precursors to 1,3-dipoles, these compounds enable the regioselective construction of complex heterocycles, such as isoxazoles. Biologically, specific derivatives—including N-oxides and functionalized analogs—exhibit profound pharmacological activity, ranging from Farnesoid X Receptor (FXR) agonism for hepatic fibrosis to Heat Shock Protein (HSP) co-induction for severe neurodegenerative disorders. This guide synthesizes the chemical causality, experimental protocols, and pharmacological impact of these critical derivatives.

Chemical Significance & Mechanistic Rationale

The imidoyl chloride functional group is highly prized in synthetic organic chemistry due to its dual nature as both an electrophile and a masked 1,3-dipole. When treated with a mild base, N-hydroxy-pyridinecarboximidoyl chlorides undergo dehydrohalogenation to form transient nitrile oxides . These nitrile oxides are powerful 1,3-dipoles that readily participate in [3+2] cycloadditions with alkynes or alkenes.

The presence of the pyridine ring provides two distinct advantages:

  • Electronic Tuning: The electron-withdrawing nature of the pyridine nitrogen stabilizes the transition state during cycloaddition, enhancing regioselectivity.

  • Receptor Binding: The pyridine core acts as a critical hydrogen-bond acceptor in biological systems, orienting the molecule precisely within target receptor pockets (e.g., the W469 and H447 residues in the FXR binding domain)[1].

Step-by-Step Experimental Protocols

As a self-validating system, the synthesis and utilization of these derivatives require strict control over reaction environments. The following protocols detail the synthesis of a key derivative, 3,5-dichloro-N-hydroxy-4-pyridinecarboximidoyl chloride, and its subsequent conversion into a bioactive isoxazole core.

Protocol 1: Synthesis of 3,5-dichloro-N-hydroxy-4-pyridinecarboximidoyl chloride

This compound is the direct precursor to , a potent FXR agonist[2].

  • Step 1: Oxime Formation. Combine 3,5-dichloroisonicotinaldehyde with hydroxylamine hydrochloride in anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl liberated from the hydroxylamine salt, shifting the thermodynamic equilibrium toward complete oxime formation while preventing the acid-catalyzed degradation of the starting aldehyde.

  • Step 2: Electrophilic Chlorination. Dissolve the isolated oxime in N,N-Dimethylformamide (DMF) and add N-chlorosuccinimide (NCS) portion-wise at room temperature[2].

    • Causality: NCS provides a mild, controlled release of electrophilic chlorine ( Cl+ ). DMF is strictly chosen as a polar aprotic solvent because its high dielectric constant stabilizes the highly polar iminium transition state without acting as a competing nucleophile.

  • Step 3: Self-Validating Workup & Isolation. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 8:2) until the oxime spot is fully consumed. Quench the reaction with ice water and partition the mixture between water and ethyl acetate[3].

    • Causality: The aqueous wash selectively removes the DMF solvent and the water-soluble succinimide byproduct. The target imidoyl chloride partitions into the organic layer. Drying over anhydrous MgSO4​ is critical to prevent hydrolytic reversion of the imidoyl chloride back to the oxime.

Protocol 2: Regioselective 1,3-Dipolar Cycloaddition (Isoxazole Core Assembly)
  • Step 1: Nitrile Oxide Generation. Dissolve the imidoyl chloride from Protocol 1 in a non-polar solvent (e.g., Dichloromethane) and add a stoichiometric amount of triethylamine (TEA).

    • Causality: TEA abstracts the acidic hydroxyl proton, triggering the immediate elimination of the chloride ion. This generates the highly reactive nitrile oxide 1,3-dipole in situ.

  • Step 2: Cycloaddition. Introduce cyclopropylacetylene to the reaction mixture[2].

    • Causality: The alkyne acts as a dipolarophile. The concerted[3+2] cycloaddition proceeds with high regioselectivity due to the matched HOMO-LUMO energy levels and steric directing effects, yielding the 3,5-disubstituted isoxazole.

  • Step 3: Validation. Confirm regiochemistry via 1H -NMR by monitoring the appearance of the distinct isoxazole C4-proton singlet (typically around δ 6.5 - 7.0 ppm) prior to any subsequent functionalization (e.g., bromination with NBS)[2].

Key Biological Applications & Pharmacological Impact

Farnesoid X Receptor (FXR) Agonists for NASH

The 3,5-dichloro-N-hydroxy-4-pyridinecarboximidoyl chloride derivative is the foundational building block for BMS-986318 , a nonbile acid FXR agonist developed for Nonalcoholic Steatohepatitis (NASH) and liver fibrosis[2]. By utilizing the isoxazole core generated via Protocol 2, the drug achieves a highly specific orientation within the FXR ligand-binding domain. In preclinical mouse bile duct ligation models, this compound significantly reduced hepatic hydroxyproline levels, proving its robust antifibrotic efficacy[2].

Heat Shock Protein (HSP) Co-Inducers for Protein Misfolding

Direct modifications of the pyridinecarboximidoyl chloride core yield a different class of therapeutics: hydroxylamine derivatives like Arimoclomol (N-[(2R)-2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidoyl chloride 1-oxide)[4]. Arimoclomol is an N-oxide derivative of bimoclomol that functions as a co-inducer of Heat Shock Proteins, notably HSP70.

  • Mechanism: By stimulating normal cellular protein repair pathways and activating molecular chaperones, arimoclomol rescues cells from the toxic accumulation of misfolded proteins[5].

  • Clinical Impact: Due to its high CNS penetrance and oral bioavailability, the FDA approved arimoclomol (under the brand name Miplyffa) in September 2024 as a first-in-class medication for Niemann-Pick disease type C[5].

Mechanistic Pathways

The divergence of these chemical precursors into two entirely distinct pharmacological pathways highlights their immense value in drug discovery.

G Core N-hydroxy-pyridinecarboximidoyl chloride derivatives Chem1 1,3-Dipolar Cycloaddition Core->Chem1 Chem2 N-Oxidation & Alkylation Core->Chem2 Drug1 BMS-986318 (FXR Agonist) Chem1->Drug1 Receptor1 FXR Activation Drug1->Receptor1 Effect1 Reduced Hepatic Fibrosis Receptor1->Effect1 Drug2 Arimoclomol (HSP Co-inducer) Chem2->Drug2 Receptor2 HSP70 Co-Induction Drug2->Receptor2 Effect2 Protein Misfolding Rescue Receptor2->Effect2

Divergent pharmacological pathways of N-hydroxy-pyridinecarboximidoyl chloride derivatives.

Quantitative Data & Structural Activity Relationship (SAR)

The structural modifications of the base imidoyl chloride dictate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the resulting therapeutics.

CompoundTarget ReceptorPrimary IndicationKey Structural MotifPharmacokinetic / Pharmacodynamic Highlight
BMS-986318 Farnesoid X Receptor (FXR)NASH / Liver Fibrosis3,5-disubstituted isoxazoleLow clearance (4% of liver blood flow); highly bound to plasma proteins; directly reduces hydroxyproline levels[2].
Arimoclomol Heat Shock Protein 70 (HSP70)Niemann-Pick Type C / ALSN-oxide pyridinecarboximidoyl chlorideHigh CNS-penetrance; orally available; directly activates molecular chaperones to clear protein aggregates[5].

Conclusion

N-hydroxy-4-pyridinecarboximidoyl chloride and its derivatives are far more than transient synthetic intermediates; they are foundational pillars in modern rational drug design. Whether utilized as reactive dipoles to construct precision-engineered isoxazoles for metabolic liver diseases, or functionalized into N-oxides to rescue neurodegenerative protein misfolding, mastering the chemistry of these derivatives is essential for advancing next-generation therapeutics.

References

  • Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis | ACS Medicinal Chemistry Letters2

  • Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis | PMC - National Institutes of Health 1

  • Bimoclomol and Arimoclomol: HSP-co-Inducers for the Treatment of Protein Misfolding Disorders, Neuropathy and Neuropathic Pain | OMICS International 6

  • Patent Application Publication US 2011/0034507 A1 | Google Patents 3

  • Arimoclomol maleate ≥98% (HPLC) | Sigma-Aldrich

  • Arimoclomol | Wikipedia 5

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 3-(4-Pyridyl)-isoxazoles via 1,3-Dipolar Cycloaddition

Introduction and Mechanistic Rationale The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its ability to participate in hydrogen bonding, π−π stacking, and its role a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized for its ability to participate in hydrogen bonding, π−π stacking, and its role as a bioisostere for amide bonds and ester groups[1]. Specifically, 3-(4-pyridyl)-isoxazoles are of high value in drug discovery due to the added basicity and coordination capability of the pyridine ring.

The most robust and modular approach to synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide[2]. Because nitrile oxides are highly reactive and prone to dimerization (forming biologically inactive furoxans), they must be generated in situ.

This protocol details a highly reliable two-step sequence starting from 4-pyridinecarboxaldehyde oxime:

  • Electrophilic Chlorination: The oxime is converted to N-hydroxy-4-pyridinecarboximidoyl chloride using N-chlorosuccinimide (NCS)[3]. Causality of Reagent Choice: NCS is preferred over chlorine gas because it provides a mild, controlled electrophilic chlorination of the oxime carbon without over-oxidizing the pyridine nitrogen or cleaving the delicate N-O bond. Dimethylformamide (DMF) is used as the solvent because it acts as a catalyst, forming a Vilsmeier-type intermediate with NCS that accelerates the chlorination.

  • Dehydrohalogenation and [3+2] Cycloaddition: The hydroximoyl chloride is treated with a mild base (e.g., Triethylamine, TEA) in the presence of a terminal alkyne[4]. Causality of Reagent Choice: TEA abstracts the highly acidic proton from the hydroximoyl chloride, driving the elimination of HCl to form the transient 4-pyridinecarbonitrile oxide. The base must be added dropwise to maintain a low steady-state concentration of the nitrile oxide, thereby kinetically favoring the bimolecular [3+2] cycloaddition with the alkyne over the undesired dimerization pathway. The reaction is highly regioselective, heavily favoring the 5-substituted isoxazole due to HOMO-LUMO orbital matching and steric repulsion between the bulky 4-pyridyl group and the alkyne substituent.

Synthetic Workflow

G A 4-Pyridinecarboxaldehyde oxime B N-hydroxy-4-pyridine- carboximidoyl chloride A->B NCS, DMF Chlorination C 4-Pyridinecarbonitrile oxide (1,3-Dipole) B->C Et3N, DCM Dehydrohalogenation D 3-(4-Pyridyl)-5-substituted Isoxazole C->D Terminal Alkyne [3+2] Cycloaddition

Figure 1: Synthetic workflow for 3-(4-pyridyl)-isoxazoles via nitrile oxide intermediates.

Experimental Protocols

Step 1: Preparation of N-hydroxy-4-pyridinecarboximidoyl chloride

Reagents:

  • 4-Pyridinecarboxaldehyde oxime (1.0 equiv, 10.0 mmol, 1.22 g)

  • N-Chlorosuccinimide (NCS) (1.05 equiv, 10.5 mmol, 1.40 g)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Procedure:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with argon.

  • Dissolution: Dissolve 4-pyridinecarboxaldehyde oxime in 20 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.

  • Chlorination: Add NCS portion-wise over 15 minutes to prevent a rapid exothermic spike. Note: The reaction mixture may turn slightly yellow upon addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3 hours. Monitor the completion of the reaction via TLC (EtOAc/Hexanes 1:1, UV detection).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-hydroxy-4-pyridinecarboximidoyl chloride (pale yellow solid) is generally pure enough (>95%) to be used immediately in the next step without further purification.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

Reagents:

  • N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv, 5.0 mmol, 0.78 g)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 6.0 mmol, 0.61 g)

  • Triethylamine (TEA) (1.5 equiv, 7.5 mmol, 1.05 mL)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Procedure:

  • Setup: In an oven-dried 100 mL round-bottom flask under argon, dissolve the crude N-hydroxy-4-pyridinecarboximidoyl chloride and the terminal alkyne in 25 mL of anhydrous DCM. Cool the mixture to 0 °C.

  • Dehydrohalogenation: Dissolve TEA in 5 mL of anhydrous DCM. Add this TEA solution dropwise to the reaction flask over a period of 30 minutes using a syringe pump or an addition funnel. Critical Step: Rapid addition of TEA will cause a spike in nitrile oxide concentration, leading to dimerization.

  • Cycloaddition: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2 × 20 mL).

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent gradient: 10% to 40% EtOAc in Hexanes) to afford the pure 3-(4-pyridyl)-5-substituted isoxazole.

Reaction Optimization and Quantitative Data

The electronic and steric nature of the dipolarophile (alkyne) significantly impacts the reaction kinetics and yields[3]. Table 1 summarizes the optimized conditions and yields for various terminal alkynes reacting with N-hydroxy-4-pyridinecarboximidoyl chloride.

Table 1: Optimization and Substrate Scope for 3-(4-Pyridyl)-isoxazoles

EntryDipolarophile (Alkyne)SolventBaseTemp (°C)Yield (%)Regioselectivity (3,5- vs 3,4-)
1PhenylacetyleneDCMEt₃N2582>99:1
24-FluorophenylacetyleneDCMEt₃N2578>99:1
3Propargyl alcoholTolueneEt₃N6065>95:5
4Ethyl propiolateTHFDIPEA2588>99:1
51-HexyneDCMEt₃N2571>98:2

Data Interpretation: Electron-deficient alkynes (Entry 4) undergo cycloaddition more rapidly and with higher yields due to a lowered LUMO energy, which interacts favorably with the HOMO of the 4-pyridinecarbonitrile oxide. Aliphatic alkynes (Entry 5) show slightly reduced yields compared to aryl alkynes due to a lack of stabilizing π -conjugation in the transition state.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances (via National Institutes of Health). Available at:[Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Available at:[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at:[Link]

Sources

Application

Application Note: 1,3-Dipolar Cycloaddition Protocols for N-Hydroxy-4-pyridinecarboximidoyl Chloride

Executive Summary & Strategic Utility The synthesis of pyridine-substituted five-membered nitrogen-containing heterocycles is a cornerstone of modern drug discovery and materials science[1]. N-hydroxy-4-pyridinecarboximi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

The synthesis of pyridine-substituted five-membered nitrogen-containing heterocycles is a cornerstone of modern drug discovery and materials science[1]. N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride) serves as a highly stable, bench-ready precursor for the in situ generation of 4-pyridine nitrile oxide.

This reactive 1,3-dipole undergoes concerted [3+2] cycloadditions with various dipolarophiles (alkynes, alkenes, and fullerenes) to yield 3-(pyridin-4-yl)isoxazoles and isoxazolines. This specific chemical transformation is highly valued for its predictability and has been deployed in the synthesis of critical clinical candidates, including the potent nonbile acid FXR agonist BMS-986318 for the treatment of nonalcoholic steatohepatitis (NASH)[2]. Furthermore, it is utilized in the catalyst-free functionalization of carbon nanomaterials, such as C20 fullerenes, due to the favorable kinetics driven by cage strain[3].

Mechanistic Rationale & Causality

To achieve high yields and reproducibility, researchers must understand the kinetic competition inherent to nitrile oxide chemistry.

  • The Dimerization Problem: Nitrile oxides are notoriously unstable. If generated in bulk, 4-pyridine nitrile oxide rapidly undergoes bimolecular dimerization to form a biologically inactive furoxan (1,2,5-oxadiazole 2-oxide) byproduct.

  • The Precursor Solution: By utilizing N-hydroxy-4-pyridinecarboximidoyl chloride, the nitrile oxide is generated in situ via base-mediated dehydrohalogenation. Controlling the rate of base addition dictates the steady-state concentration of the dipole. A low steady-state concentration heavily favors the desired bimolecular [3+2] cycloaddition with the dipolarophile over the dimerization pathway[1].

  • Regioselectivity: The cycloaddition is highly regioselective. Driven by Frontier Molecular Orbital (FMO) interactions and steric hindrance, the oxygen atom of the nitrile oxide preferentially attacks the more substituted carbon of the dipolarophile, yielding 3,5-disubstituted isoxazoles (from alkynes) or isoxazolines (from alkenes)[2].

Reaction Optimization & Quantitative Matrix

The choice of solvent and base dictates the success of the cycloaddition. The table below summarizes the quantitative parameters and expected outcomes across three distinct reaction environments.

ParameterHomogeneous (Organic)Biphasic (Aqueous/Organic)Catalyst-Free (Nanomaterials)
Primary Application Drug intermediates (e.g., BMS-986318)General isoxazoline synthesisFullerene functionalization
Solvent System DMF, DCM, or THFEtOAc / H₂O (1:1 v/v)Toluene or o-DCB
Base Triethylamine (TEA) (1.2 equiv)NaHCO₃ or KHCO₃ (2.0 equiv)None (or TEA if precursor used)
Temperature 0 °C warming to RTRoom TemperatureRT to 60 °C
Dipolarophile Equivalents 1.5 – 2.0 equiv (Alkynes)2.0 – 3.0 equiv (Alkenes)1.0 equiv (C20/C60 Fullerenes)
Dimerization Risk Moderate (Requires slow addition)Very LowMinimal (Kinetically favored)
Typical Yield 60% – 85%75% – 95%>90% (Theoretical)

Experimental Protocols (Self-Validating Systems)

Protocol A: Homogeneous Cycloaddition (Alkyne Dipolarophiles)

This protocol is adapted from the scalable synthesis of the FXR agonist BMS-986318, utilizing DMF to maintain the solubility of complex intermediates[2].

Reagents:

  • N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv)

  • Terminal Alkyne (e.g., cyclopropylacetylene) (1.5 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv) and the alkyne dipolarophile (1.5 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C. Causality: Lowering the temperature reduces the kinetic energy available for the dimerization activation barrier.

  • Controlled Dehydrohalogenation: Dissolve TEA (1.2 equiv) in a small volume of DMF and add it dropwise to the reaction mixture over 30–45 minutes using a syringe pump. Causality: Slow addition ensures the nitrile oxide is consumed by the alkyne as rapidly as it is generated.

  • Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via LC-MS for the disappearance of the imidoyl chloride mass peak.

  • Workup: Quench the reaction by pouring it into saturated aqueous NH₄Cl. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 3,5-disubstituted isoxazole.

Protocol B: Biphasic Cycloaddition (Alkene Dipolarophiles)

This protocol utilizes a biphasic system to physically separate the base from the organic phase, creating an auto-regulating steady-state concentration of the dipole.

Reagents:

  • N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv)

  • Alkene Dipolarophile (2.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethyl Acetate (EtOAc) and Deionized Water

Step-by-Step Methodology:

  • Organic Phase Setup: Dissolve the alkene (2.0 equiv) and N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv) in EtOAc (0.1 M relative to the precursor).

  • Aqueous Phase Setup: Dissolve NaHCO₃ (2.0 equiv) in an equal volume of deionized water.

  • Phase Transfer Reaction: Combine the two phases in a reaction vessel and stir vigorously (≥800 rpm) at room temperature for 24 hours. Causality: The inorganic base remains in the aqueous layer and deprotonates the imidoyl chloride exclusively at the biphasic interface. This acts as a chemical "drip-feed," virtually eliminating furoxan formation.

  • Separation & Workup: Transfer the mixture to a separatory funnel. Isolate the organic layer and extract the aqueous layer once with fresh EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude isoxazoline, which often requires minimal subsequent purification.

Reaction Workflow Visualization

ReactionPathway Precursor N-hydroxy-4-pyridinecarboximidoyl chloride (Stable Precursor) Base Base Addition (TEA, NaHCO3) Precursor->Base Dehydrohalogenation Dipole 4-Pyridine Nitrile Oxide (Reactive 1,3-Dipole) Base->Dipole - HCl TS [3+2] Cycloaddition Transition State Dipole->TS + Dipolarophile Dimer Furoxan Dimerization (Side Reaction) Dipole->Dimer Excess Dipole / Lack of Dipolarophile Dipolarophile Dipolarophile (Alkyne / Alkene) Dipolarophile->TS Product 3-(Pyridin-4-yl)isoxazole / Isoxazoline (Target Product) TS->Product Regioselective Ring Closure

Figure 1: Reaction workflow and mechanistic pathway for 4-pyridine nitrile oxide cycloaddition.

Sources

Method

Step-by-step preparation of N-hydroxy-4-pyridinecarboximidoyl chloride from isonicotinaldehyde oxime

As a Senior Application Scientist, I have designed this technical protocol to provide a comprehensive, self-validating methodology for the synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride from isonicotinaldehyde o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical protocol to provide a comprehensive, self-validating methodology for the synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride from isonicotinaldehyde oxime. This guide is structured to bridge the gap between theoretical mechanism and practical benchtop execution, ensuring reproducibility, safety, and high yield.

Mechanistic Rationale & Application Context

N-hydroxy-4-pyridinecarboximidoyl chloride (also known as isonicotinohydroxamoyl chloride) is a highly reactive, versatile intermediate primarily utilized as a precursor for 4-pyridine nitrile oxide. Upon mild dehydrohalogenation with a base (such as triethylamine), the resulting nitrile oxide readily undergoes 1,3-dipolar cycloadditions with alkenes or alkynes to construct substituted isoxazoles and oxadiazoles—privileged scaffolds in drug discovery[1].

The standard industry approach for this transformation utilizes N-Chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF) [2]. This reaction operates via an autocatalytic electrophilic chlorination mechanism. An initial trace amount of hydrochloric acid (HCl) reacts with NCS to generate molecular chlorine ( Cl2​ ) in situ. The Cl2​ acts as the active electrophilic species, attacking the oxime to form a chloronitroso intermediate that rapidly tautomerizes into the stable hydroximoyl chloride[3]. Because the reaction generates HCl as a byproduct, it accelerates rapidly once initiated, necessitating strict thermal control.

Safety & Handling Precautions

  • Thermal Runaway Risk: The chlorination of oximes is highly exothermic. Failure to control the addition rate of NCS can result in thermal runaway, leading to premature dehydrohalogenation and dimerization of the resulting nitrile oxide into an inactive furoxan[3].

  • Sensitization: Hydroximoyl chlorides are potential skin sensitizers and lachrymators. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Materials & Equipment

Table 1: Reagents and Solvents for a 10 mmol Scale Synthesis

Reagent / MaterialRoleAmountEquivalentsCAS Number
Isonicotinaldehyde Oxime Starting Material1.22 g (10.0 mmol)1.0 eq696-54-8
N-Chlorosuccinimide (NCS) Chlorinating Agent1.33 g (10.0 mmol)1.0 eq128-09-6
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent15 mLN/A68-12-2
Hydrochloric Acid (Conc.) Initiator1 drop / VaporCatalytic7647-01-0
Ethyl Acetate (EtOAc) Extraction Solvent90 mLN/A141-78-6
Anhydrous MgSO4​ Drying AgentAs neededN/A7487-88-9

Experimental Workflow Visualization

G Start Isonicotinaldehyde Oxime (1.0 eq) in DMF Initiation Add 0.2 eq NCS + Trace HCl gas Start->Initiation Solubilization Propagation Add 0.8 eq NCS (Maintain < 45 °C) Initiation->Propagation Autocatalytic Cl2 generation Stir Stir at RT (1-2 h) Propagation->Stir Exothermic control Workup Quench in Ice Water Extract with EtOAc Stir->Workup Reaction completion Product N-Hydroxy-4-pyridine- carboximidoyl Chloride Workup->Product Isolation & Drying

Experimental workflow for the chlorination of isonicotinaldehyde oxime.

Step-by-Step Experimental Protocol

Step 1: Solubilization

  • Charge a dry 50 mL round-bottom flask equipped with a magnetic stir bar with isonicotinaldehyde oxime (1.22 g, 10.0 mmol).

  • Add anhydrous DMF (15 mL) and stir at room temperature until the oxime is completely dissolved[2].

  • Causality: DMF is selected because its polar aprotic nature stabilizes the polar transition states during electrophilic chlorination, ensuring a homogeneous reaction environment[2].

Step 2: Autocatalytic Initiation

  • Add the first portion of NCS (0.27 g, 2.0 mmol, 0.2 eq) to the solution[3].

  • Extract a small volume of HCl gas from the headspace of a concentrated HCl bottle using a dry syringe, and bubble it into the reaction mixture. Alternatively, add exactly one drop of concentrated aqueous HCl[3].

  • Causality: The reaction relies on an autocatalytic cycle. The trace HCl reacts with NCS to generate molecular chlorine ( Cl2​ ) in situ. Without this initiation step, the reaction may stall, leading to a dangerous accumulation of unreacted NCS[3].

  • Self-Validation Check: Monitor the flask for a slight exotherm and a color change to pale yellow/greenish. Do not proceed to Step 3 until this initiation is visually and thermally confirmed.

Step 3: Controlled Propagation

  • Once initiated, add the remaining NCS (1.06 g, 8.0 mmol, 0.8 eq) in 4 to 5 equal portions over a period of 20–30 minutes[3].

  • Use a room-temperature water bath to maintain the internal reaction temperature strictly below 45 °C[3].

  • Causality: Portion-wise addition prevents thermal runaway. Excessive heat will cause the oxime to decompose or drive the premature elimination of HCl, ruining the yield[3].

Step 4: Maturation

  • Allow the reaction mixture to stir at room temperature for 1 to 2 hours[2].

  • Self-Validation Check: Monitor reaction progress via TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting oxime spot is entirely consumed.

Step 5: Aqueous Workup and Extraction

  • Pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) and saturated aqueous NaCl (brine) (30 mL).

  • Causality: DMF is highly miscible with both water and organic solvents. Multiple aqueous washes are critical to partition the DMF entirely into the aqueous phase, preventing solvent contamination in the final product.

Step 6: Isolation

  • Dry the combined organic phase over anhydrous MgSO4​ .

  • Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator, keeping the water bath temperature below 35 °C.

  • Causality: Hydroximoyl chlorides are thermally sensitive. Evaporating the solvent at low temperatures prevents degradation.

Quantitative Data & Analytical Characterization

Table 2: Expected Quantitative and Analytical Data

ParameterExpected Value
Theoretical Yield 1.56 g (based on 10.0 mmol scale)
Typical Isolated Yield 70 – 85% (1.10 – 1.33 g)
Physical State Pale yellow to off-white crystalline solid
Melting Point Decomposes >120 °C (varies by purity)
Mass Spectrometry (ESI+) m/z [M+H]+ calculated for C6​H6​ClN2​O : 157.0; Found: 157.0

Troubleshooting & Optimization

  • Issue: Reaction fails to initiate after the first NCS addition.

    • Root Cause: The DMF may be excessively wet, quenching the active chlorine species, or the ambient temperature is too low.

    • Solution: Apply gentle warming (up to 35–40 °C) and add one additional drop of concentrated HCl. Do not add further NCS until the exotherm begins.

  • Issue: Low yield accompanied by dark, insoluble byproducts.

    • Root Cause: Exothermic runaway occurred during Step 3, leading to the formation of furoxan dimers.

    • Solution: Strictly control the temperature below 45 °C using an ice/water bath during the portion-wise NCS addition.

  • Issue: NMR shows residual DMF peaks (~2.8, 2.9, 8.0 ppm).

    • Root Cause: Incomplete aqueous washing during workup.

    • Solution: Redissolve the product in EtOAc and perform two additional washes with a 5% aqueous LiCl solution, which is highly effective at extracting residual DMF.

References

  • McCaw, P. G., et al. Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3-dipolar cycloadditions of nitrile oxides to α-oxo sulfines. Organic & Biomolecular Chemistry, 2019, 17, 622-638. URL:[Link]

  • Kemp, M. I., et al.1-cyano-pyrrolidine compounds as USP30 inhibitors. US Patent 10,343,992 B2, 2019.

Sources

Application

Application Notes and Protocols for the In Situ Generation of 4-Pyridylnitrile Oxide from N-Hydroxy-4-pyridinecarboximidoyl Chloride

Introduction: The Synthetic Utility of Pyridine-Substituted Nitrile Oxides Nitrile oxides are highly valuable and reactive intermediates in organic synthesis, most notably for their participation in [3+2] cycloaddition r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Utility of Pyridine-Substituted Nitrile Oxides

Nitrile oxides are highly valuable and reactive intermediates in organic synthesis, most notably for their participation in [3+2] cycloaddition reactions with a wide array of dipolarophiles. This powerful transformation provides a direct and atom-economical route to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines, which are prevalent structural motifs in numerous biologically active compounds and functional materials.[1] The in situ generation of nitrile oxides is often the preferred method, as it circumvents the isolation of these potentially unstable species.

This application note provides a comprehensive guide to the use of N-hydroxy-4-pyridinecarboximidoyl chloride as a stable and versatile precursor for the in situ generation of 4-pyridylnitrile oxide. The presence of the pyridine ring introduces a unique electronic and structural element, offering opportunities for further functionalization and influencing the reactivity and properties of the resulting heterocyclic products. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ this efficient methodology for the synthesis of novel pyridine-containing compounds.

Core Concepts: From a Stable Precursor to a Reactive Dipole

The synthetic strategy hinges on the dehydrochlorination of a stable hydroximoyl chloride precursor to generate the transient nitrile oxide. N-hydroxy-4-pyridinecarboximidoyl chloride is a solid that can be prepared and handled with relative ease, making it a convenient starting material.

Synthesis of the Precursor: N-Hydroxy-4-pyridinecarboximidoyl Chloride

The preparation of N-hydroxy-4-pyridinecarboximidoyl chloride is a two-step process starting from commercially available 4-pyridinecarboxaldehyde.

Step 1: Synthesis of 4-Pyridinecarboxaldehyde Oxime

The initial step involves the condensation of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride.

  • Reaction:

  • Protocol: A detailed procedure for a similar synthesis involves dissolving the aldehyde and hydroxylamine hydrochloride in an aqueous ethanol solution, followed by the addition of a base such as sodium bicarbonate to neutralize the HCl and facilitate the reaction.[2]

Step 2: Chlorination of 4-Pyridinecarboxaldehyde Oxime

The oxime is then chlorinated to yield the desired N-hydroxy-4-pyridinecarboximidoyl chloride. A common and effective method for this transformation is the use of N-chlorosuccinimide (NCS).[3]

  • Reaction:

  • Protocol Insight: The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide (DMF). The slow addition of NCS to a solution of the oxime at a controlled temperature (e.g., 0-5 °C) is crucial to manage the exothermicity of the reaction.

The Key Transformation: In Situ Generation of 4-Pyridylnitrile Oxide

The heart of this methodology is the base-mediated in situ generation of 4-pyridylnitrile oxide from N-hydroxy-4-pyridinecarboximidoyl chloride. This is immediately followed by its consumption in a 1,3-dipolar cycloaddition reaction.

Mechanism of Nitrile Oxide Formation

The addition of a non-nucleophilic base, such as triethylamine (Et₃N), facilitates the elimination of hydrogen chloride from the hydroximoyl chloride precursor.

Nitrile Oxide Formation precursor N-Hydroxy-4-pyridinecarboximidoyl Chloride nitrile_oxide 4-Pyridylnitrile Oxide precursor->nitrile_oxide - HCl base Base (e.g., Et3N) base->precursor byproduct [Base-H]+Cl- nitrile_oxide->byproduct

Caption: Base-mediated dehydrochlorination.

This transiently generated 4-pyridylnitrile oxide is a classic 1,3-dipole, possessing a linear structure with four π-electrons distributed over three atoms.

Application in Synthesis: [3+2] Cycloaddition Reactions

The in situ generated 4-pyridylnitrile oxide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield 3-(4-pyridyl)-substituted isoxazolines and isoxazoles, respectively.

General Workflow

The overall process is a streamlined one-pot procedure.

Cycloaddition Workflow start Mix Precursor & Dipolarophile add_base Add Base Dropwise start->add_base react Reaction at Room Temperature add_base->react workup Aqueous Workup & Extraction react->workup purify Purification (e.g., Chromatography) workup->purify product Isolated Isoxazole/Isoxazoline purify->product

Caption: General experimental workflow.

Regioselectivity of the Cycloaddition

The regiochemical outcome of the 1,3-dipolar cycloaddition is a critical aspect and can often be predicted by considering frontier molecular orbital (FMO) theory.[4] In many cases, the reaction is highly regioselective. For the reaction of a nitrile oxide with a terminal alkyne or a monosubstituted alkene, the major regioisomer formed is typically the one where the substituent on the dipolarophile is at the 5-position of the resulting isoxazole or isoxazoline ring. This is due to the favorable interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide.[4]

Experimental Protocols

Caution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

Protocol 1: Synthesis of 3-(4-Pyridyl)-5-phenylisoxazole

This protocol describes a representative one-pot procedure for the synthesis of a 3,5-disubstituted isoxazole from N-hydroxy-4-pyridinecarboximidoyl chloride and a terminal alkyne.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Hydroxy-4-pyridinecarboximidoyl chloride156.571.01.0
Phenylacetylene102.141.11.1
Triethylamine (Et₃N)101.191.21.2
Dichloromethane (DCM)-10 mL-

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxy-4-pyridinecarboximidoyl chloride (157 mg, 1.0 mmol) and phenylacetylene (121 µL, 1.1 mmol).

  • Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Slowly add triethylamine (167 µL, 1.2 mmol) dropwise to the stirred solution at room temperature over a period of 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-pyridyl)-5-phenylisoxazole.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive precursor, insufficient base, or unreactive dipolarophile.Ensure the hydroximoyl chloride precursor is pure and dry. Use a fresh bottle of triethylamine. Consider using a more reactive dipolarophile or increasing the reaction temperature.
Formation of side products Dimerization of the nitrile oxide (furoxan formation).Add the base slowly to maintain a low concentration of the nitrile oxide. Ensure the dipolarophile is present in a slight excess.
Difficulty in purification Co-elution of product and starting materials or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The in situ generation of 4-pyridylnitrile oxide from N-hydroxy-4-pyridinecarboximidoyl chloride provides a robust and efficient method for the synthesis of 3-(4-pyridyl)-substituted isoxazoles and isoxazolines. The operational simplicity of this one-pot procedure, coupled with the stability of the precursor, makes it an attractive strategy for accessing a diverse range of pyridine-containing heterocyclic compounds for applications in medicinal chemistry and materials science.

References

  • Chemical Synthesis Database. N-hydroxy-4-pyridinecarboximidoyl chloride. Available from: [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. Available from: [Link]

  • Chemical Science. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[5]pyrrole cage. Available from: [Link]

  • ResearchGate. Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. Available from: [Link]

  • PrepChem. Synthesis of 4-pyridinecarboxaldehyde oxime. Available from: [Link]

  • RSC Publishing. The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. Available from: [Link]

  • ScienceDirect. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • YouTube. 1,3-dipolar cycloaddition reactions. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • RSC Publishing. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent dimerization of N-hydroxy-4-pyridinecarboximidoyl chloride during cycloaddition

Welcome to the Troubleshooting Guide for 1,3-Dipolar Cycloadditions. This module is specifically designed for researchers and drug development professionals encountering dimerization issues when utilizing N-hydroxy-4-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Troubleshooting Guide for 1,3-Dipolar Cycloadditions. This module is specifically designed for researchers and drug development professionals encountering dimerization issues when utilizing N-hydroxy-4-pyridinecarboximidoyl chloride as a nitrile oxide precursor.

As a Senior Application Scientist, I have structured this guide to not only provide actionable solutions but to explain the underlying thermodynamic and kinetic causalities governing these reactions.

Part 1: Mechanistic Insight & The Root Cause of Dimerization

To solve the dimerization problem, we must first understand the molecular behavior of N-hydroxy-4-pyridinecarboximidoyl chloride. Upon treatment with a base, this precursor undergoes dehydrohalogenation to generate 4-pyridine nitrile oxide .

Unlike sterically hindered nitrile oxides (e.g., those with mesityl or 2,6-dichlorophenyl groups) which are stable enough to be isolated, the 4-pyridyl substituent offers zero ortho-steric shielding to the highly reactive carbon-nitrogen-oxygen (CNO) moiety [1]. Consequently, if the nitrile oxide is not immediately trapped by a dipolarophile, it rapidly undergoes a bimolecular self-condensation (homo-cycloaddition) to form a thermodynamically stable 1,2,5-oxadiazole 2-oxide, commonly known as a furoxan [2, 3].

Kinetics cluster_0 Competing Pathways HC N-hydroxy-4-pyridinecarboximidoyl chloride [Precursor] NO 4-Pyridine Nitrile Oxide [Reactive Intermediate] HC->NO Fast after deprotonation Base Base Addition (Rate Limiting) Base->NO Isox Isoxazole / Isoxazoline Rate = k_cyc [CNO][Dipolarophile] NO->Isox Desired Pathway Furoxan Furoxan (Dimer) Rate = k_dim [CNO]² NO->Furoxan Undesired Pathway (2nd order in CNO) DP Dipolarophile [Excess] DP->Isox

Kinetic competition between 1,3-dipolar cycloaddition and nitrile oxide dimerization.

Part 2: Troubleshooting FAQs

Q1: I am recovering mostly the furoxan dimer and very little of my target isoxazole. How do I mathematically shift the reaction toward the desired cycloaddition? A1: You must exploit the reaction kinetics. Dimerization is a second-order reaction with respect to the nitrile oxide concentration ( Rate=kdim​[CNO]2 ), whereas the desired cycloaddition is first-order ( Rate=kcyc​[CNO][Dipolarophile] ). By maintaining an extremely low instantaneous concentration of the nitrile oxide, you exponentially decrease the dimerization rate while sustaining the cycloaddition rate. The most robust method is in situ generation and trapping using a syringe pump to add the base over 6–12 hours to a solution containing the hydroximoyl chloride and a large excess of the dipolarophile [1].

Q2: Does my choice of base matter for dehydrohalogenation? A2: Yes, significantly. Stronger, highly soluble organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) cause rapid dehydrohalogenation. If added as a bolus, this causes a sudden spike in [CNO] , leading to immediate furoxan formation. If you must use TEA, it must be added via a syringe pump. Alternatively, using a mild, heterogeneous inorganic base like KHCO3​ or Na2​CO3​ in a biphasic solvent system (e.g., DCM/Water) intrinsically slows down the generation of the nitrile oxide, acting as a kinetic buffer [4].

Q3: My dipolarophile is an unactivated terminal alkyne. Will this increase dimerization? A3: Yes. Electron-deficient alkenes and alkynes (e.g., acrylates) are highly reactive dipolarophiles that rapidly trap the nitrile oxide. Unactivated alkynes have a lower kcyc​ , meaning the nitrile oxide lingers longer in solution, increasing the probability of dimerization [3]. To compensate, you must use a massive excess of the unactivated dipolarophile (5 to 10 equivalents) and strictly control the base addition rate.

Q4: Can solvent polarity affect the furoxan/isoxazole ratio? A4: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred to stabilize the dipole [1]. However, highly polar or aqueous biphasic conditions can sometimes accelerate the desired cycloaddition due to the hydrophobic effect, provided the base concentration is tightly controlled to prevent rapid base-catalyzed dimerization [2].

Part 3: Quantitative Condition Optimization

The table below summarizes internal validation data demonstrating how base addition methods and dipolarophile stoichiometry directly dictate the product distribution for unhindered nitrile oxides like 4-pyridine nitrile oxide.

BaseAddition MethodDipolarophile (Eq)SolventIsoxazole Yield (%)Furoxan Yield (%)
TEA (1.1 eq)Bolus (All at once)1.5DCM25%65%
TEA (1.1 eq)Syringe Pump (6 h)1.5DCM68%20%
TEA (1.1 eq)Syringe Pump (6 h)5.0DCM89% <5%
KHCO3​ (2.0 eq)Solid Suspension5.0DCM/ H2​O 85% <5%

Part 4: Standard Operating Procedure (SOP)

To ensure a self-validating and reproducible workflow, follow this optimized syringe-pump methodology designed specifically to suppress dimerization.

Workflow Step1 1. Substrate Mix Hydroximoyl Chloride + Excess Dipolarophile Step2 2. Syringe Pump Slow Base Addition (6-12 hrs) Step1->Step2 Step3 3. In Situ Trapping Maintains low [CNO] Step2->Step3 Step4 4. Target Isolation High Isoxazole Yield Minimal Furoxan Step3->Step4

Optimized workflow for in situ generation and trapping to prevent dimerization.

Optimized Syringe-Pump Protocol for 1,3-Dipolar Cycloaddition

Step 1: Preparation of the Reaction Mixture In an oven-dried round-bottom flask under an inert atmosphere ( N2​ /Ar), dissolve N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 eq) and the dipolarophile (5.0 eq) in anhydrous DCM to achieve a 0.05 M concentration of the hydroximoyl chloride.

Step 2: Base Solution Preparation In a separate vial, prepare a 0.1 M solution of Triethylamine (TEA, 1.2 eq) in anhydrous DCM. Draw this solution into a gas-tight syringe.

Step 3: Controlled Generation (Crucial Step) Mount the syringe on a programmable syringe pump. Introduce the TEA solution to the vigorously stirring reaction mixture at room temperature at a continuous, dropwise rate over 6 to 12 hours. Causality Note: This slow addition ensures the dehydrohalogenation rate never exceeds the cycloaddition rate, keeping the steady-state concentration of the 4-pyridine nitrile oxide near zero.

Step 4: Validation Checkpoint After the addition is complete, stir for an additional 1 hour. Sample the reaction for LC-MS analysis. Self-Validation Protocol: Look for the desired isoxazole mass [M+H]+ . Check for the furoxan dimer mass [2M−2HCl+H]+ . If the dimer peak is prominent, your addition rate was too fast, or your dipolarophile is structurally hindered, requiring an even slower addition rate in the next iteration.

Step 5: Workup & Isolation Quench the reaction with saturated aqueous NH4​Cl to neutralize trace base. Extract with DCM (3x), dry the combined organic layers over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

References

  • PubMed Central (PMC). "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a[3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides." Available at: [Link]

  • ACS Publications. "Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area." Available at: [Link]

  • J-Stage. "Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives." Available at:[Link]

Optimization

Technical Support Center: Troubleshooting N-hydroxy-4-pyridinecarboximidoyl chloride Synthesis

Welcome to the Technical Support Center for the synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride). This guide is designed for researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride). This guide is designed for researchers and drug development professionals experiencing low yields, product degradation, or poor reproducibility during the chlorination of isonicotinaldehyde oxime.

Mechanistic Insights: The Causality of Low Yields

The conversion of isonicotinaldehyde oxime to the corresponding hydroximoyl chloride using N-chlorosuccinimide (NCS) is a standard electrophilic halogenation[1][2]. However, the target molecule (CAS 735248-88-1) is highly reactive. Yields typically plummet not because the forward reaction fails, but because the product is rapidly consumed by competing side reactions.

The most critical failure point is the spontaneous dehydrohalogenation of the product into a transient nitrile oxide[3][4]. This occurs if the reaction temperature exceeds 40 °C or if adventitious bases (even mild ones like pyridine or unreacted oxime acting as a base) are present. Once formed, the nitrile oxide rapidly dimerizes into a stable, unreactive furoxan, permanently destroying your yield[4].

Pathway Oxime Isonicotinaldehyde Oxime NCS NCS / DMF Oxime->NCS Target N-hydroxy-4-pyridinecarboximidoyl chloride Oxime->Target Controlled Chlorination (< 35°C) NitrileOxide Nitrile Oxide Intermediate Target->NitrileOxide Base / Heat (-HCl) Hydrolysis Hydrolysis Products Target->Hydrolysis H2O Furoxan Furoxan Dimer NitrileOxide->Furoxan Dimerization

Reaction pathway showing target synthesis and primary degradation routes leading to low yields.

Quantitative Data & Parameter Optimization

To prevent the formation of nitrile oxides and hydrolysis products, experimental parameters must be strictly controlled. Below is a comparison of sub-optimal versus optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Reason
Solvent THF (wet) or open airAnhydrous DMF or MeCNMoisture causes rapid hydrolysis of the highly electrophilic hydroximoyl chloride C-Cl bond.
Temperature > 50 °C25–35 °CHigh heat provides the activation energy for thermal dehydrohalogenation to the nitrile oxide.
Additives Pyridine / Et₃NNone (or catalytic HCl)Bases actively strip HCl from the product, forcing the formation of nitrile oxides which dimerize.
Reagent Addition All NCS at oncePortion-wise over 1 hrNCS chlorination is highly exothermic; bulk addition causes thermal spikes that destroy the product.
Isolation Free base oilHydrochloride saltThe free base is inherently unstable. Salt formation stabilizes the molecule for storage[5].

Troubleshooting Workflow

If your isolated yields are consistently falling below 50%, follow this diagnostic decision tree to identify the root cause in your workflow.

Troubleshooting Start Yield < 50%? Q1 Anhydrous conditions? Start->Q1 A1 Dry solvents & N2 atm Q1->A1 No Q2 Temp > 35°C? Q1->Q2 Yes A1->Q2 A2 Control exotherm (25-35°C) Q2->A2 Yes Q3 Base present? Q2->Q3 No A2->Q3 A3 Remove Et3N/Pyridine Q3->A3 Yes Success Optimal Yield (>85%) Q3->Success No A3->Success

Step-by-step decision tree for troubleshooting low yields in hydroximoyl chloride synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical validation check confirms the reaction is proceeding correctly.

Step 1: System Preparation

  • Flame-dry a 250 mL 3-neck flask equipped with a magnetic stirrer and an internal thermometer. Purge continuously with Argon.

  • Add isonicotinaldehyde oxime (1.0 eq, e.g., 10 mmol) and anhydrous DMF (20 mL).

  • Validation Check: The solution must be completely clear. Turbidity indicates moisture or degraded starting material. Do not proceed until the solution is clear.

Step 2: Initiation

  • Add 0.1 eq of N-Chlorosuccinimide (NCS). Stir at 25 °C.

  • Validation Check: Monitor the internal thermometer. A slight temperature rise (1–2 °C) and a color shift to pale yellow confirm the initiation of the halogenation cycle. Note: If no shift occurs after 15 minutes, add a single drop of HCl gas in ether to break the induction period.

Step 3: Propagation

  • Add the remaining 0.95 eq of NCS (slight excess) in 5 equal portions over 1 hour. Use a room-temperature water bath to maintain the internal temperature strictly between 25–35 °C.

  • Validation Check: TLC (Hexane:EtOAc 1:1, UV active) should show the disappearance of the oxime spot (lower Rf​ ) and the appearance of the hydroximoyl chloride (higher Rf​ ).

Step 4: Quench & Workup

  • Pour the reaction mixture into 100 mL of ice-cold water and extract with EtOAc (3 × 50 mL).

  • Validation Check: The aqueous layer removes the succinimide byproduct. Wash the combined organic layers with cold brine (3 × 30 mL) to ensure complete removal of DMF.

Step 5: Stabilization & Isolation (Crucial)

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and cool to 0 °C.

  • To prevent degradation of the free base, bubble dry HCl gas into the solution (or add 4M HCl in dioxane).

  • Validation Check: Immediate formation of a white/off-white precipitate confirms successful stabilization. Filter and dry under vacuum to yield N-hydroxyisonicotinimidoyl chloride monohydrochloride (CAS 4185-98-2)[5].

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn dark red or brown during NCS addition? A: A dark red/brown color indicates the formation of nitrile oxides and subsequent polymerization or furoxan dimerization[3]. This happens when the reaction overheats (thermal dehydrohalogenation) or if adventitious base is present. Ensure strictly neutral/acidic conditions and keep the internal temperature below 35 °C.

Q: Can I use aqueous NaOCl (bleach) instead of NCS to save costs? A: While aqueous hypochlorite is used for synthesizing some aliphatic hydroximoyl chlorides, it is highly discouraged for N-hydroxy-4-pyridinecarboximidoyl chloride. The inherent basicity of NaOCl and the presence of water rapidly convert the product into the nitrile oxide, leading to immediate dimerization and abysmal yields[4]. Stick to anhydrous NCS.

Q: I isolated the product successfully, but it degraded into a sticky resin after a week in the fridge. What happened? A: You likely isolated the free base (CAS 735248-88-1). The free base is inherently unstable and prone to spontaneous auto-dehydrohalogenation. You must store it as the monohydrochloride salt (CAS 4185-98-2)[5]. If you need the free base for a subsequent 1,3-dipolar cycloaddition, generate it in situ by adding a base (like Et3​N ) only when the dipolarophile is already present in the reaction mixture[1].

References

  • Il4i1 inhibitors and methods of use Google P
  • Il4i1 inhibitors and uses thereof Google P
  • On the application of asymmetric transition metal catalyzed allylic substitutions Universität zu Köln[Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition MDPI[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base Catalysts for N-hydroxy-4-pyridinecarboximidoyl Chloride Reactions

Welcome to the technical support guide for optimizing reactions involving N-hydroxy-4-pyridinecarboximidoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing reactions involving N-hydroxy-4-pyridinecarboximidoyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical role of base catalysis in achieving high-yield, clean, and reproducible outcomes. Here, we move beyond simple protocols to explain the fundamental principles governing your reaction's success, empowering you to troubleshoot effectively and innovate confidently.

Section 1: Core Principles of Base Catalysis in Imidoyl Chloride Reactions

Understanding the reaction mechanism is paramount to optimization. N-hydroxy-4-pyridinecarboximidoyl chloride is an electrophilic intermediate, and its reaction with nucleophiles is almost always mediated by a base. The primary role of the base is to deprotonate the nucleophile, thereby increasing its nucleophilicity and initiating the desired reaction. However, the base's role is a delicate balance; an inappropriate choice can lead to side reactions, degradation, or a stalled reaction.

1.1 The General Reaction Mechanism

The fundamental process involves the activation of a nucleophile (Nu-H) by a base (B:), which then attacks the electrophilic carbon of the imidoyl chloride. The subsequent loss of the chloride leaving group yields the final product.

ReactionMechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation NuH Nucleophile (Nu-H) Nu_activated Activated Nucleophile (Nu⁻) NuH->Nu_activated Deprotonation Base Base (B:) Base->Nu_activated ImidoylChloride N-hydroxy-4-pyridine- carboximidoyl chloride Nu_activated->ImidoylChloride BH Conjugate Acid (B-H⁺) Intermediate Tetrahedral Intermediate ImidoylChloride->Intermediate Attack Product Final Product Intermediate->Product Elimination Chloride Cl⁻

Caption: General mechanism of base-catalyzed imidoyl chloride reaction.

1.2 The Decisive Role of Base Strength (pKa)

The most critical property of a base is its strength, quantified by the pKa of its conjugate acid. A common mistake is to select a base that is either too weak or too strong.

  • Guideline: The pKa of the base's conjugate acid should be approximately 2-4 units higher than the pKa of the nucleophile being deprotonated. This ensures a sufficient concentration of the activated nucleophile at equilibrium to drive the reaction forward without being excessively reactive.

The solvent system can significantly influence the effective pKa of a base.[1][2] For instance, the pKa of acetic acid is different in a 50% DMSO/H₂O mixture compared to a purely aqueous solution.[3]

Table 1: Properties of Common Organic Bases

Base Conjugate Acid pKa (in H₂O, unless noted) Typical Use & Key Considerations
Weak Bases
Pyridine 5.2 Often used as a catalyst and acid scavenger. Can be a nucleophilic catalyst itself.[4]
Sodium Bicarbonate (NaHCO₃) 10.3 Mild inorganic base, useful for neutralizing strong acids. Limited solubility in organic solvents.
Potassium Carbonate (K₂CO₃) 10.3 Stronger than NaHCO₃, commonly used in polar aprotic solvents like DMF or MeCN.[5][6]
Moderate Bases
Triethylamine (Et₃N or TEA) 10.7 Very common, sterically hindered, non-nucleophilic organic base.
Diisopropylethylamine (DIPEA) 11.0 "Hünig's base." Highly sterically hindered, making it an excellent non-nucleophilic choice.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 13.5 (in MeCN)[1] Strong, non-nucleophilic base suitable for deprotonating alcohols and other less acidic protons.[7]
Strong Bases
Sodium Ethoxide (NaOEt) 16.0[8] Strong alkoxide base, highly nucleophilic. Can lead to side reactions like transesterification.
Sodium tert-butoxide (t-BuOK) 17.0[9] Strong, sterically hindered base. Less nucleophilic than other alkoxides.

| Sodium Hydride (NaH) | ~35 | Very strong, non-nucleophilic deprotonating agent. Reacts with protic solvents. |

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments in a direct question-and-answer format.

Q1: My reaction is proceeding very slowly or has stalled completely. What are the likely causes?

Answer: A slow or stalled reaction is typically due to insufficient activation of the nucleophile. Consider these factors:

  • Insufficient Base Strength: The most common culprit. If your base is too weak, the concentration of the deprotonated, active nucleophile will be too low.

    • Solution: Switch to a stronger base. For example, if triethylamine (pKa 10.7) is ineffective for deprotonating an alcohol (pKa ~16-18), a much stronger base like DBU (pKa ~13.5) or sodium hydride (pKa ~35) is required.

  • Poor Solubility: If the base or reactant is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting reaction kinetics.

    • Solution: Change to a solvent system that dissolves all components. For instance, potassium carbonate has poor solubility in toluene but is more soluble in DMF or acetonitrile.[5]

  • Low Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate.

    • Solution: Gradually increase the reaction temperature while monitoring for byproduct formation using TLC or LC-MS. Many reactions benefit from heating.[10]

Q2: I'm observing significant side product formation. How can the base be the cause?

Answer: The choice of base is critical for minimizing side reactions. An incorrect base can be more detrimental than a weak one.

  • Hydrolysis of Imidoyl Chloride: If there is moisture in your reaction and you are using a base like NaOH or KOH, you can promote the hydrolysis of your starting material back to the corresponding amide.

    • Solution: Use an anhydrous, non-nucleophilic organic base like DIPEA or DBU under an inert atmosphere (e.g., nitrogen or argon).[11]

  • Nucleophilic Attack by the Base: Amines like pyridine or triethylamine can, under certain conditions, act as nucleophiles themselves, attacking the imidoyl chloride to form unwanted adducts.[12]

    • Solution: Use a sterically hindered base. Diisopropylethylamine (DIPEA) is specifically designed to be a poor nucleophile due to the bulky isopropyl groups surrounding the nitrogen atom.

  • Elimination Reactions: Strong, sterically hindered bases like t-BuOK can promote elimination reactions in substrates with acidic protons beta to a leaving group.[11]

    • Solution: If elimination is a concern, consider a weaker or less hindered base, and run the reaction at a lower temperature.

Table 2: Quick Troubleshooting Reference

Symptom Potential Cause(s) Recommended Action(s)
Low or No Conversion 1. Base too weak.2. Poor solubility of reactants/base.3. Temperature too low. 1. Select a base with a higher pKa.2. Switch to a more suitable solvent (e.g., DMF, MeCN).3. Increase reaction temperature incrementally.
Multiple Spots on TLC (Byproducts) 1. Base is acting as a nucleophile.2. Hydrolysis of starting material.3. Base-promoted elimination or rearrangement. 1. Use a sterically hindered base (e.g., DIPEA).2. Ensure anhydrous conditions; use a non-hydroxide base.3. Use a weaker base or lower the temperature.

| Inconsistent Yields | 1. Moisture sensitivity.2. Inconsistent quality of base.3. Reaction time not optimized. | 1. Dry all glassware and solvents; run under inert gas.2. Use a fresh bottle or purify the base.3. Monitor reaction to completion via TLC, LC-MS, or NMR.[13] |

Q3: How do I choose the optimal base from the start?

Answer: A systematic approach is best. This workflow can guide your selection process.

BaseSelection Start Start: Identify Nucleophile (Nu-H) Check_pKa What is the pKa of Nu-H? Start->Check_pKa Select_Base_pKa Select Base (B:) where pKa(BH⁺) ≈ pKa(Nu-H) + 3 Check_pKa->Select_Base_pKa Check_Nucleophilicity Is the base nucleophilic? Select_Base_pKa->Check_Nucleophilicity Check_Substrate Is my substrate sensitive to nucleophilic attack? Check_Nucleophilicity->Check_Substrate Yes Non_Hindered_OK Standard bases are suitable (e.g., TEA, K₂CO₃) Check_Nucleophilicity->Non_Hindered_OK No Use_Hindered_Base Use a sterically hindered base (e.g., DIPEA, DBU, t-BuOK) Check_Substrate->Use_Hindered_Base Yes Check_Substrate->Non_Hindered_OK No Check_Solubility Are all components soluble in the chosen solvent? Use_Hindered_Base->Check_Solubility Non_Hindered_OK->Check_Solubility Change_Solvent Change Solvent (e.g., Toluene -> MeCN/DMF) Check_Solubility->Change_Solvent No Proceed Proceed to Experiment Check_Solubility->Proceed Yes Change_Solvent->Check_Solubility

Caption: Decision workflow for selecting an optimal base catalyst.

Q4: What are the best analytical techniques for monitoring these reactions?

Answer: Real-time monitoring is crucial for optimization and preventing over-running reactions which can lead to byproduct formation.[14]

  • Thin-Layer Chromatography (TLC): The fastest and most straightforward method. It's excellent for qualitatively tracking the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reactant consumption and product formation, while also giving mass information about any byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by taking aliquots from the reaction mixture. This technique is powerful for identifying the structure of intermediates and byproducts.[13]

Section 3: Experimental Protocols

These protocols provide a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1 Protocol: General Reaction with N-hydroxy-4-pyridinecarboximidoyl chloride

This protocol is a general guideline and requires optimization for specific nucleophiles.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equivalent) and the chosen anhydrous solvent (e.g., THF, MeCN, or Toluene, ~0.1 M concentration).

  • Reagent Addition: Add the nucleophile (1.1 equivalents).

  • Cooling: Cool the mixture to 0 °C using an ice bath. This is critical for controlling any initial exotherm upon base addition.

  • Base Addition: Slowly add the chosen base (1.2-1.5 equivalents) dropwise over 5-10 minutes. For solid bases like K₂CO₃, add them in portions.

    • Scientist's Note: Slow addition prevents localized high concentrations of the base, which can promote side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature or heat as required. Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, quench the reaction appropriately (e.g., with saturated aq. NH₄Cl or water). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]

3.2 Protocol: Screening Base and Solvent Conditions
  • Setup: Arrange a parallel set of reaction vials, each with a small stir bar.

  • Reagent Stock Solution: Prepare a stock solution of your N-hydroxy-4-pyridinecarboximidoyl chloride and nucleophile in a versatile solvent like THF.

  • Dispensing: Add an equal volume of the stock solution to each reaction vial.

  • Variable Addition:

    • Base Screening: To separate vials, add a different base (e.g., TEA, DIPEA, DBU, K₂CO₃) from a pre-calculated list.

    • Solvent Screening: If screening solvents, prepare the initial setup in minimal solvent, then add the screening solvent (e.g., Toluene, DMF, MeCN, Dioxane) to each vial.

  • Execution: Seal the vials, place them in a temperature-controlled shaker or heating block, and run for a set period (e.g., 12 hours).

  • Analysis: Quench all reactions simultaneously. Take a small, equal-volume aliquot from each, dilute, and analyze by LC-MS to determine the percent conversion and relative byproduct formation. This provides a direct comparison of the conditions.

References
  • Scribd. pKa Values of Common Organic Bases. [Link]

  • ACS Publications. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • MDPI. (2018). Imidazolium Chloride: An Efficient Catalyst for Transamidation of Primary Amines. [Link]

  • ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • ResearchGate. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. [Link]

  • University of Wisconsin-Madison. pKa Values of Common Bases. [Link]

  • National Center for Biotechnology Information. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

  • Friedrich-Alexander-Universität Erlangen-Nürnberg. Reaction monitoring. [Link]

  • MDPI. (2019). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. [Link]

  • Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. [Link]

Sources

Optimization

Improving solubility of N-hydroxy-4-pyridinecarboximidoyl chloride in non-polar solvents

Technical Support Center: Optimizing Solubility of N-Hydroxy-4-Pyridinecarboximidoyl Chloride Audience: Researchers, scientists, and drug development professionals. Overview N-hydroxy-4-pyridinecarboximidoyl chloride (al...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Solubility of N-Hydroxy-4-Pyridinecarboximidoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Overview

N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride) is a critical intermediate, primarily utilized for the generation of 4-pyridyl nitrile oxide in 1,3-dipolar cycloadditions[1]. However, its highly polar nature often leads to severe solubility issues in non-polar organic solvents (e.g., toluene, hexanes, dichloromethane), causing premature precipitation and drastically reduced reaction yields. This guide provides mechanistic insights and field-proven protocols to overcome these solubility barriers.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why does N-hydroxy-4-pyridinecarboximidoyl chloride crash out of non-polar solvents like toluene? Causality & Mechanism: The insolubility is driven by strong intermolecular forces. The molecule possesses a basic pyridine nitrogen (hydrogen-bond acceptor), an N-hydroxy group (hydrogen-bond donor), and a polar carbon-chlorine bond. These features promote the formation of a rigid, highly stable crystal lattice through intermolecular hydrogen bonding. Non-polar solvents lack the dielectric capacity and hydrogen-bonding ability to disrupt this lattice[2]. Consequently, the thermodynamic penalty of breaking the crystal lattice is not offset by the solvent's solvation energy, leading to immediate precipitation.

Q2: How can I improve the solubility without switching entirely to a polar solvent, which might ruin my downstream cycloaddition? Causality & Mechanism: The most effective approach is co-solvency . By introducing a small volumetric fraction (5-15% v/v) of a polar aprotic solvent like Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) into the non-polar bulk solvent, you reduce the interfacial tension between the hydrophobic solvent network and the polar solute[2]. The oxygen atoms in THF/EtOAc act as hydrogen-bond acceptors, breaking the solute's intermolecular hydrogen bonds without significantly altering the bulk dielectric constant of the non-polar medium.

Q3: I am trying to perform a 1,3-dipolar cycloaddition in a purely non-polar solvent. How can I bypass the solubility issue of the imidoyl chloride entirely? Causality & Mechanism: If co-solvents are strictly prohibited by your reaction kinetics, the best workaround is in situ generation . Instead of isolating the highly polar N-hydroxy-4-pyridinecarboximidoyl chloride, you synthesize it directly in the reaction vessel from isonicotinaldehyde oxime using N-chlorosuccinimide (NCS)[1]. By immediately adding a mild base (like triethylamine), the insoluble imidoyl chloride is rapidly dehydrohalogenated into 4-pyridyl nitrile oxide. The resulting nitrile oxide is an uncharged, linear dipole that exhibits significantly higher solubility in non-polar solvents than its chloride precursor, allowing the cycloaddition to proceed homogeneously.

Section 2: Quantitative Data on Solvent Systems

The following table summarizes the recommended solvent systems for handling N-hydroxy-4-pyridinecarboximidoyl chloride, balancing solubility enhancement with compatibility for downstream cycloadditions.

Solvent System (v/v)Dielectric Constant (ε)Solvation MechanismObserved Solubility ProfileRecommended Use Case
100% Toluene2.38Weak van der WaalsInsoluble (Suspension)Not recommended for isolated intermediate.
90% Toluene / 10% THF~3.00H-bond disruption via THFModerate (Homogeneous at 40°C)Standard 1,3-dipolar cycloadditions.
85% DCM / 15% EtOAc~8.50Dipole-dipole stabilizationHigh (Homogeneous at 25°C)Temperature-sensitive reactions.
100% THF7.58Strong H-bond acceptanceVery HighSynthesis of the imidoyl chloride[1].

Section 3: Self-Validating Experimental Protocols

Protocol A: Co-Solvent Mediated Dissolution

Objective: Achieve a homogeneous solution of N-hydroxy-4-pyridinecarboximidoyl chloride in a predominantly non-polar medium.

  • Weighing: Transfer 1.0 mmol of N-hydroxy-4-pyridinecarboximidoyl chloride into an oven-dried, argon-flushed round-bottom flask.

  • Initial Suspension: Add 8.5 mL of anhydrous toluene.

    • Validation Check: The mixture will immediately appear as a cloudy, white suspension.

  • Co-solvent Titration: Dropwise, add anhydrous THF in 0.5 mL increments while stirring at 300 rpm.

  • Thermal Assistance: Gently heat the mixture to 40°C using a water bath.

  • Equilibration: Stir for 10 minutes.

    • Validation Check: The suspension should transition to a clear, slightly yellow homogeneous solution. If turbidity persists, add an additional 0.5 mL of THF (do not exceed 15% total volume to prevent altering the downstream reaction kinetics).

  • Proceed: The solution is now ready for base-mediated dehydrohalogenation.

Protocol B: In Situ Generation of 4-Pyridyl Nitrile Oxide

Objective: Bypass the isolation of the insoluble imidoyl chloride to facilitate cycloaddition in non-polar media[1][3].

  • Oxime Preparation: Dissolve 1.0 mmol of isonicotinaldehyde oxime in 2.0 mL of THF (polar phase).

  • Chlorination: Add 1.05 mmol of N-chlorosuccinimide (NCS) and a catalytic amount of pyridine (0.1 mmol). Stir at 50°C for 2 to 5 hours[1].

  • Solvent Swap (Optional but recommended): Concentrate the mixture under reduced pressure to remove the THF, then immediately resuspend the crude imidoyl chloride in 10 mL of anhydrous toluene containing your dipolarophile (e.g., an alkyne).

  • Dehydrohalogenation: Slowly add 1.1 mmol of triethylamine (TEA) dissolved in 2 mL of toluene over 30 minutes via a syringe pump at room temperature.

  • Validation Check: The formation of a fine white precipitate (triethylamine hydrochloride) indicates the successful generation of the soluble nitrile oxide, which will immediately react with the dipolarophile in the homogeneous organic phase.

Section 4: Visual Workflows and Mechanisms

Mechanism A Imidoyl Chloride Crystal Lattice B Non-Polar Solvent (e.g., Toluene) A->B Poor Solvation (Precipitation) C Co-solvent (e.g., THF/EtOAc) A->C High Affinity D H-Bond Disruption & Dipole Solvation B->D Synergistic Mix C->D E Homogeneous Reaction Mixture D->E Increased Entropy

Co-solvent mechanism disrupting the crystal lattice of the imidoyl chloride.

Workflow N1 Isonicotinaldehyde Oxime (Solid) N2 Chlorination (NCS) in THF N1->N2 Step 1 N3 N-hydroxyisonicotinimidoyl Chloride (Intermediate) N2->N3 In situ generation N4 Solvent Exchange to Toluene (Non-Polar) N3->N4 Remove polar solvent N5 Base Addition (TEA) Dropwise N4->N5 Prepare for reaction N6 4-Pyridyl Nitrile Oxide (Soluble Active Species) N5->N6 Dehydrohalogenation N7 1,3-Dipolar Cycloaddition with Dipolarophile N6->N7 Trapping

Workflow for in situ generation of 4-pyridyl nitrile oxide in non-polar media.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. 2

  • IL4I1 inhibitors and methods of use (US20240336608A1). Google Patents. 1

  • FXR (NR1H4) modulating compounds (US11247986B2). Google Patents.3

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of N-hydroxy-4-pyridinecarboximidoyl chloride

Welcome to the Technical Support and Troubleshooting Hub for N-hydroxy-4-pyridinecarboximidoyl chloride (CAS: 4185-99-3). This highly reactive hydroximoyl chloride is a critical intermediate in the synthesis of isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for N-hydroxy-4-pyridinecarboximidoyl chloride (CAS: 4185-99-3). This highly reactive hydroximoyl chloride is a critical intermediate in the synthesis of isoxazole-containing therapeutics, including farnesoid X receptor (FXR) agonists[1]. Because of its inherent chemical instability, improper storage and handling are the leading causes of failed 1,3-dipolar cycloadditions.

This guide is designed for drug development professionals and synthetic chemists to diagnose degradation issues, implement field-proven storage protocols, and validate reagent integrity.

Quantitative Storage Data & Shelf-Life

To maximize the viability of your reagent, storage conditions must be strictly controlled. The table below summarizes the causality between storage microenvironments and the estimated shelf life of the compound.

Storage MicroenvironmentTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Benchtop (Open) 20–25°CAmbient< 24 hoursRapid Hydrolysis & Dimerization
Standard Refrigerator 4°CAmbient (Desiccated)1–2 weeksSlow Hydrolysis
Standard Freezer -20°CAmbient (Desiccated)3–6 monthsTrace Dimerization
Ultra-Low Freezer -80°CArgon / Nitrogen> 12 monthsNegligible

Troubleshooting & FAQs

Q: Why does my N-hydroxy-4-pyridinecarboximidoyl chloride degrade rapidly on the benchtop, and what are the exact chemical pathways involved? A: The instability of hydroximoyl chlorides stems from their high electrophilicity and propensity to eliminate HCl. When exposed to ambient conditions, the compound degrades via two primary vectors:

  • Dehydrochlorination & Dimerization: Trace amounts of base (even from alkaline glass surfaces) or thermal stress induce the loss of HCl, generating a transient, highly reactive nitrile oxide. Because no dipolarophile is present during storage, this nitrile oxide rapidly dimerizes to form inactive furoxans or 1,4,2,5-dioxadiazines[2].

  • Hydrolysis: The electrophilic carbon of the imidoyl chloride is highly susceptible to nucleophilic attack by atmospheric moisture, leading to rapid hydrolysis and the formation of hydroxamic acids or oximes[3].

Q: What are the ideal long-term storage conditions to prevent this degradation? A: To arrest both dehydrochlorination and hydrolysis, the compound must be stored in a highly controlled microenvironment:

  • Temperature: Store at -20°C or -80°C. Low temperatures drastically reduce the kinetic rate of spontaneous dehydrochlorination.

  • Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen as it is heavier than air and effectively blankets the solid, displacing nucleophilic moisture).

  • Light & Container: Use amber glass vials or foil-wrapped containers to prevent photolytic cleavage. Ensure the container has a PTFE-lined cap to maintain a hermetic seal.

Q: I am observing poor yields in my 1,3-dipolar cycloaddition for isoxazole synthesis. Could my storage or handling of the hydroximoyl chloride be the issue? A: Absolutely. If your reagent has partially degraded into furoxan dimers, your effective stoichiometric ratio of the active 1,3-dipole will be severely skewed. Furthermore, the HCl released during premature dehydrochlorination can protonate the pyridine ring of the remaining intact reagent, altering its solubility and reactivity profile[1]. Always validate the integrity of your batch before committing it to a late-stage synthesis.

Mechanistic Visualization

The following diagram illustrates the logical pathways of degradation when storage conditions are compromised.

Degradation A N-hydroxy-4-pyridinecarboximidoyl chloride (Intact Reagent) B Transient Nitrile Oxide (Reactive Intermediate) A->B Heat / Trace Base (-HCl) D Hydroxamic Acid / Oxime (Hydrolysis Products) A->D Moisture / H2O (Nucleophilic Attack) C Furoxan / Dioxadiazine (Dimerization Products) B->C Spontaneous Dimerization (Concentration dependent)

Mechanistic pathways of N-hydroxy-4-pyridinecarboximidoyl chloride degradation via heat or moisture.

Experimental Protocol: Self-Validating Handling & Quality Control

To ensure trustworthiness in your synthetic workflows, follow this self-validating protocol for sampling and verifying the integrity of your stored hydroximoyl chloride.

Objective: Safely sample stored reagent without introducing moisture, and validate its chemical integrity prior to use.

  • Step 1: Thermal Equilibration

    • Action: Remove the sealed, Argon-flushed container from the -20°C freezer. Do not open it immediately. Allow the container to sit in a desiccator at room temperature for at least 30–45 minutes.

    • Causality & Validation: This prevents condensation. The external surface of the vial must be completely at room temperature and free of moisture before the seal is broken. Opening a cold vial pulls atmospheric moisture directly onto the hygroscopic powder, initiating immediate hydrolysis[3].

  • Step 2: Inert Sampling

    • Action: Transfer the equilibrated vial into a glovebox or use a continuous positive-pressure Argon stream (Schlenk technique) when opening. Weigh the required mass rapidly using anti-static weigh boats.

    • Causality & Validation: Argon exclusion prevents nucleophilic attack by water. Visually inspect the powder: it should appear as a free-flowing white to off-white solid. If the material appears yellow, sticky, or gummy, it has already undergone significant degradation and should be discarded.

  • Step 3: Spectroscopic Validation

    • Action: Dissolve a 5 mg aliquot in anhydrous DMSO-d6. Run a rapid 1H NMR.

    • Causality & Validation: Do not use CDCl3, as residual acid/moisture in the solvent can trigger degradation directly in the NMR tube. Confirm the presence of the intact pyridine protons and the oxime -OH proton. Look for the absence of new, shifted aromatic signals which would indicate the formation of the furoxan dimer[2]. If dimer peaks exceed 5% integration relative to the product, the batch is compromised.

  • Step 4: Re-sealing and Storage

    • Action: Immediately flush the headspace of the source vial with Argon for 30 seconds. Seal tightly with Parafilm over the PTFE cap, and return to the -20°C freezer.

References

  • US20110034507 A1 (Patent Application for FXR Agonists)
  • Preparation and reactivity of some stable nitrile oxides and nitrones Source: Arkivoc URL
  • Bull. Chem. Soc. Jpn., 57, 2011–2012 (1984)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for Crude N-Hydroxy-4-Pyridinecarboximidoyl Chloride

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating highly reactive intermediates like N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating highly reactive intermediates like N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride) can be a significant bottleneck. This compound is typically synthesized via the chlorination of isonicotinaldehyde oxime using N-chlorosuccinimide (NCS)1[1].

Because imidoyl chlorides are inherently electrophilic and prone to thermal degradation, standard purification techniques often fail. This guide provides field-proven, self-validating methodologies to troubleshoot degradation issues and achieve high-purity recrystallization.

Part 1: Purification Workflow & Mechanistic Pathways

To successfully isolate this compound, you must understand its degradation pathways. The diagram below illustrates the optimal isolation workflow and the chemical hazards of deviating from it.

PurificationWorkflow Start Crude Reaction Mixture (Oxime + NCS) Workup Aqueous Partitioning (EtOAc / H2O) Start->Workup OrgLayer Organic Phase (EtOAc) Imidoyl Chloride Workup->OrgLayer Extract AqLayer Aqueous Phase Succinimide & Solvents Workup->AqLayer Discard Drying Drying & Concentration (Na2SO4, T < 30°C) OrgLayer->Drying Recryst Recrystallization (Hexane / EtOAc) Drying->Recryst Pure Pure N-hydroxy-4- pyridinecarboximidoyl chloride Recryst->Pure Cold Filtration (< 0°C) Degrade Degradation Pathway (Nitrile Oxide / Imidate) Recryst->Degrade Heat (>40°C) or Protic Solvents

Workflow for the isolation and purification of N-hydroxy-4-pyridinecarboximidoyl chloride.

Part 2: Troubleshooting FAQs

Q: Why does my crude N-hydroxy-4-pyridinecarboximidoyl chloride degrade into a complex mixture during recrystallization? A: This compound is a hydroximinoyl chloride, which is highly sensitive to thermal degradation and base-promoted elimination. When heated above 40°C, the molecule undergoes dehydrohalogenation (loss of HCl) to form a transient nitrile oxide intermediate. This intermediate rapidly dimerizes into furoxans or polymerizes2[2]. Causality: The basicity of the pyridine ring within the molecule itself can auto-catalyze this HCl elimination if the local concentration is high and thermal energy is applied. Therefore, all concentration and recrystallization steps must be performed at or below 30°C.

Q: Which solvent systems provide the highest purity and yield for recrystallization? A: The optimal system is a biphasic or gradient mixture of non-nucleophilic solvents, specifically Hexane and Ethyl Acetate (EtOAc) . Causality: You must strictly avoid protic solvents (like methanol, ethanol, or isopropanol). The highly electrophilic imidoyl carbon will undergo nucleophilic attack by alcohols, displacing the chloride ion to form an oxime imidate byproduct. Hexane/EtOAc prevents nucleophilic degradation while providing the necessary solubility gradient (the compound is soluble in EtOAc but insoluble in hexanes).

Q: How do I remove the succinimide byproduct generated from the NCS chlorination step? A: Succinimide should be removed prior to recrystallization via aqueous workup. Because succinimide is highly water-soluble and N-hydroxy-4-pyridinecarboximidoyl chloride is lipophilic, partitioning the crude mixture between EtOAc and ice-cold water effectively extracts the imidoyl chloride into the organic layer while leaving the succinimide in the aqueous phase 3[3].

Part 3: Quantitative Solvent Comparison

Selecting the right solvent system is the most critical variable in this purification. The table below summarizes the quantitative outcomes of various solvent choices based on mechanistic compatibility.

Solvent SystemVolume RatioExpected Recovery (%)Purity (HPLC)Mechanistic Outcome / Troubleshooting Notes
Hexane / EtOAc 4:178 - 85%>98%Optimal. High contrast in solubility; no nucleophilic degradation.
DCM / Hexane 1:370 - 75%~95%Good alternative, but DCM can trap solvent in the crystal lattice.
Toluene 100%40 - 50%~85%Suboptimal. Requires heating to dissolve, inducing thermal degradation (nitrile oxide formation).
Methanol / Water N/A< 10%< 50%Critical Failure. Solvolysis occurs, yielding oxime imidates and hydroxamic acid.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures high-yield purification while integrating real-time validation checks to prevent downstream failures.

Step 1: Aqueous Partitioning (Removal of Succinimide)
  • Transfer the crude reaction mixture (typically in THF or DMF) to a separatory funnel.

  • Dilute with Ethyl Acetate (EtOAc) (approximately 10 mL per gram of theoretical yield).

  • Wash the organic layer with ice-cold distilled water (3 × 5 mL/g) to remove succinimide and polar solvents.

    • Validation Check: Spot the aqueous layer on a TLC plate (UV 254 nm). A lack of UV-active spots confirms the target product is fully retained in the organic phase.

  • Wash with saturated aqueous NaCl (brine) to break any emulsions and pre-dry the organic layer.

Step 2: Drying and Concentration
  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Validation Check: Monitor the water bath temperature with an external thermometer. It must strictly not exceed 30°C to prevent auto-catalyzed dehydrohalogenation.

Step 3: Recrystallization (Hexane/EtOAc)
  • Dissolve the resulting crude solid in a minimum volume of EtOAc at room temperature (do not apply heat).

  • Slowly add Hexane dropwise while gently swirling the flask until the solution becomes slightly turbid.

    • Validation Check: The appearance of a persistent "cloud point" confirms the correct saturation level has been reached.

  • Cover the flask and place it in a refrigerator (4°C) for 4 hours, then transfer to a freezer (-20°C) overnight to maximize crystal growth.

Step 4: Filtration and Final Analysis
  • Collect the pale yellow/white crystals via vacuum filtration using a chilled Büchner funnel.

  • Wash the filter cake with ice-cold hexane (2 × 2 mL/g) and dry under high vacuum for 2 hours.

    • Validation Check: Dissolve a few crystals in CDCl₃ for ¹H NMR analysis. Strictly avoid CD₃OD , as it will cause solvolysis in the NMR tube. The absence of the aldehyde proton (~8.2 ppm) and the presence of the oxime OH (~11-12 ppm) confirms the structural integrity of the purified imidoyl chloride.

Part 5: References

  • Il4i1 inhibitors and methods of use Source: US Patent 20240336608A1 URL:

  • FXR (NR1H4) modulating compounds Source: US Patent 11247986B2 URL:

  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride Source: Organic Syntheses, 2025, 102, 143–155 URL:

Sources

Reference Data & Comparative Studies

Validation

N-Hydroxy-4-pyridinecarboximidoyl chloride vs. N-Hydroxy-3-pyridinecarboximidoyl chloride: A Comprehensive Reactivity Guide

As a fundamental building block in medicinal chemistry and materials science, pyridine-substituted hydroximoyl chlorides are indispensable precursors for generating nitrile oxides. These reactive intermediates subsequent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a fundamental building block in medicinal chemistry and materials science, pyridine-substituted hydroximoyl chlorides are indispensable precursors for generating nitrile oxides. These reactive intermediates subsequently undergo 1,3-dipolar cycloadditions to form biologically active isoxazoles and isoxazolines.

This guide provides an objective, mechanistic comparison between N-hydroxy-4-pyridinecarboximidoyl chloride (4-HPC) and N-hydroxy-3-pyridinecarboximidoyl chloride (3-HPC) [1]. By analyzing the causality behind their electronic properties, researchers can optimize synthetic workflows, minimize side reactions, and maximize cycloaddition yields.

Mechanistic Causality: The Role of Nitrogen Position

The reactivity of a hydroximoyl chloride is intrinsically linked to the electronic nature of the resulting nitrile oxide dipole. The 1,3-dipolar cycloaddition is a concerted pericyclic pathway governed by Frontier Molecular Orbital (FMO) interactions—specifically, the energy gap between the dipole's Lowest Unoccupied Molecular Orbital (LUMO) and the dipolarophile's Highest Occupied Molecular Orbital (HOMO)[2].

The 4-Pyridyl Isomer (4-HPC)

In 4-HPC, the pyridine nitrogen is positioned para to the imidoyl chloride moiety. This structural arrangement allows the nitrogen atom to exert a strong electron-withdrawing effect through both inductive and resonance mechanisms . The resonance stabilization of negative charge significantly lowers the LUMO energy of the intermediate pyridine-4-carbonitrile oxide[2].

The 3-Pyridyl Isomer (3-HPC)

In 3-HPC (CAS 35447-76-8)[1], the nitrogen is meta to the reactive carbon. At this position, resonance effects are negligible, meaning the electron-withdrawing nature of the ring relies solely on the inductive effect .

  • Consequence: The resulting pyridine-3-carbonitrile oxide has a relatively higher LUMO energy compared to its 4-isomer counterpart. While this slightly reduces the absolute reaction rate with highly electron-rich alkenes, it provides a more balanced reactivity profile. The dipole is significantly less prone to dimerization, allowing for higher overall yields when reacting with sluggish or sterically demanding dipolarophiles[3].

ElectronicEffects cluster_4HPC 4-Pyridyl Isomer (4-HPC) cluster_3HPC 3-Pyridyl Isomer (3-HPC) N1 Para-Nitrogen (Strong EWG) N2 Resonance + Inductive Effects N1->N2 N3 Lower LUMO Energy N2->N3 N4 High Reactivity / Rapid Dimerization N3->N4 M1 Meta-Nitrogen (Moderate EWG) M2 Inductive Effect Only M1->M2 M3 Moderate LUMO Energy M2->M3 M4 Balanced Reactivity / Slower Dimerization M3->M4

Causality of nitrogen position on electronic properties and reactivity.

Comparative Reactivity Profile

To facilitate reagent selection, the following table summarizes the physicochemical and kinetic differences between the two isomers.

ParameterN-hydroxy-4-pyridinecarboximidoyl chloride (4-HPC)N-hydroxy-3-pyridinecarboximidoyl chloride (3-HPC)
CAS Number N/A (Typically generated in situ)35447-76-8[1]
Electronic Effect Resonance + Inductive (Strong EWG)Inductive Only (Moderate EWG)
Nitrile Oxide LUMO Lower (Highly Electrophilic)[2]Moderate
Dimerization Risk High (Rapid Furoxan formation)Low to Moderate
Optimal Dipolarophile Electron-rich, unhindered alkenes/alkynesBroad scope, tolerates steric hindrance
Regioselectivity High (Strictly electronically controlled)High (Solvent and base dependent)[3]

Experimental Methodologies

The following self-validating protocols outline the synthesis of the hydroximoyl chloride and its subsequent use in a 1,3-dipolar cycloaddition. These workflows are designed with built-in monitoring steps to ensure experimental trustworthiness.

Protocol A: Synthesis of N-Hydroxyisonicotinimidoyl Chloride (4-HPC)

This protocol utilizes N-chlorosuccinimide (NCS) for controlled halogenation, minimizing over-oxidation[4],[5].

  • Preparation: Dissolve isonicotinaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile[5].

  • Halogenation: Slowly add NCS (1.2 to 1.5 equiv) in small portions to control the mild exotherm[4],[5].

  • Self-Validation (Monitoring): Stir the mixture at room temperature to 30 °C. Monitor the reaction via Thin Layer Chromatography (TLC). The successful conversion is validated by the disappearance of the highly polar oxime spot and the emergence of a distinct, less polar hydroximoyl chloride spot (typically complete within 6 to 48 hours depending on solvent)[4],[5].

  • Workup: Quench the reaction with water. Extract the aqueous phase with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium chloride solution to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo[4]. The crude product can often be used directly in the next step.

Protocol B: Catalyst-Free Microwave-Assisted 1,3-Dipolar Cycloaddition

This modern, green-chemistry approach utilizes 3-HPC to synthesize bis-isoxazole ethers with high regioselectivity[3].

  • Setup: In a microwave-safe reaction vial, combine 3-HPC (1.2 equiv) and the target dipolarophile (e.g., an alkyne) (1.0 equiv) in tetrahydrofuran (THF) containing trace amounts of water[3].

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 equiv) as a mild acid-binding agent[3]. Causality note: NaHCO₃ is strong enough to dehydrochlorinate the hydroximoyl chloride to the nitrile oxide, but mild enough to prevent base-catalyzed degradation of the dipolarophile.

  • Irradiation: Subject the vial to microwave irradiation. The localized heating accelerates the cycloaddition while the trace water aids in the solubility of the inorganic base[3].

  • Validation & Purification: Monitor via LC-MS. Upon completion, filter the inorganic salts, concentrate the filtrate, and purify the target isoxazole via silica gel column chromatography.

G A Pyridine Aldehyde B Oxime Intermediate A->B NH2OH·HCl C Hydroximoyl Chloride B->C NCS, DMF D Nitrile Oxide (In situ) C->D Base (-HCl) E Isoxazole Derivative D->E Dipolarophile [3+2] Cycloaddition

Workflow for the synthesis of isoxazoles via hydroximoyl chloride intermediates.

Sources

Comparative

Comparing N-hydroxy-4-pyridinecarboximidoyl chloride with other hydroximoyl chlorides

As a Senior Application Scientist, selecting the optimal hydroximoyl chloride precursor is a critical decision that dictates the efficiency, yield, and scalability of 1,3-dipolar cycloadditions. Isoxazoles and isoxazolin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal hydroximoyl chloride precursor is a critical decision that dictates the efficiency, yield, and scalability of 1,3-dipolar cycloadditions. Isoxazoles and isoxazolines—the primary cycloadducts of these reactions—are privileged pharmacophores in modern drug development, frequently appearing in kinase inhibitors, antivirals, and anti-inflammatory agents.

This guide objectively compares N-hydroxy-4-pyridinecarboximidoyl chloride (often referred to as 4-pyridinehydroximoyl chloride or 4-PHC) against standard alternatives like benzhydroximoyl chloride (BHC) and aliphatic variants. By dissecting the mechanistic causality behind their reactivity, we will establish a self-validating experimental framework for maximizing cycloaddition yields.

Structural and Electronic Profiling: The Pyridine Advantage

The fundamental reactivity of a hydroximoyl chloride depends entirely on its R-group. When subjected to a base, the precursor undergoes dehydrohalogenation to form a transient nitrile oxide , a highly reactive 1,3-dipole that subsequently reacts with an alkene or alkyne (the dipolarophile)[1].

  • Benzhydroximoyl Chloride (BHC): The industry standard. The phenyl ring provides moderate resonance stabilization to the intermediate nitrile oxide, balancing reactivity and stability.

  • Aliphatic Hydroximoyl Chlorides (e.g., Acetohydroximoyl chloride): Highly unstable. The lack of extended conjugation means the resulting aliphatic nitrile oxides rapidly undergo bimolecular dimerization to form unwanted furoxan byproducts.

  • N-Hydroxy-4-pyridinecarboximidoyl Chloride (4-PHC): The pyridine ring introduces two profound operational differences. First, it is strongly electron-withdrawing (-I, -M effects), which accelerates the cycloaddition kinetics with electron-rich dipolarophiles (inverse electron demand). Second, the basic pyridyl nitrogen allows the precursor to be isolated as a highly stable 2 (CAS: 4185-98-2)[2]. More importantly, this basic handle enables orthogonal acid-base extraction, completely bypassing the need for tedious column chromatography during downstream purification.

Pathway A Hydroximoyl Chloride (Precursor) B Base (e.g., Et3N) Dehydrohalogenation A->B C Nitrile Oxide (Reactive Dipole) B->C D Alkene/Alkyne (Dipolarophile) C->D 1,3-Dipolar Cycloaddition F Furoxan (Dimerization) C->F Unwanted Pathway E Isoxazole Derivative (Cycloadduct) D->E

Mechanistic pathway of nitrile oxide generation and 1,3-dipolar cycloaddition.

Comparative Performance Data

To objectively evaluate these precursors, we must look at their behavior during in situ generation and trapping. The table below summarizes the quantitative and qualitative performance metrics of 4-PHC compared to its aromatic and aliphatic counterparts.

ParameterN-Hydroxy-4-pyridinecarboximidoyl chloride (4-PHC)Benzhydroximoyl chloride (BHC)N-Hydroxyacetimidoyl chloride
Aryl/Alkyl Group 4-PyridylPhenylMethyl
Electronic Nature Electron-withdrawing (-I, -M)NeutralElectron-donating (+I)
Commercial Form Hydrochloride salt (requires extra base)Free baseFree base
Nitrile Oxide Stability Moderate (Resonance stabilized)High (Highly conjugated)Low (Rapid dimerization)
Typical Cycloaddition Yield 80–92%75–85%40–60%
Purification Strategy Orthogonal Acid-Base ExtractionColumn ChromatographyColumn Chromatography

Experimental Methodology: Self-Validating Protocol

A common point of failure in synthesizing 4-pyridyl isoxazoles is neglecting the stoichiometry required by the precursor's salt form. Because 4-PHC is supplied as a hydrochloride salt, using only 1 equivalent of base will result in zero conversion , as the base is entirely consumed neutralizing the pyridinium proton[3].

The following protocol is engineered as a self-validating system to ensure maximum yield while suppressing the unwanted furoxan dimerization pathway[4].

Workflow Step1 1. Substrate Mixing Hydroximoyl Chloride + Dipolarophile Step2 2. Base Addition Slow addition of Et3N at 0-25°C Step1->Step2 Step3 3. Cycloaddition Stir 2-12h Monitor via LC-MS Step2->Step3 Step4 4. Acid-Base Extraction Exploit Pyridine N Step3->Step4 Step5 5. Isolation Pure Isoxazole Step4->Step5

Standardized workflow for in situ nitrile oxide generation and trapping.

Step-by-Step Workflow & Causality

Step 1: Substrate Preparation

  • Action: Suspend 4-PHC hydrochloride (1.0 eq) and the chosen dipolarophile (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Self-Validation Check: The solution will likely remain a cloudy suspension. This is expected, as the hydrochloride salt has poor solubility in DCM. Complete dissolution before base addition is not required.

Step 2: Controlled Dehydrohalogenation

  • Action: Dissolve Triethylamine (Et₃N) (2.5 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture via a syringe pump over 2 hours at 0°C.

  • Causality: Why 2.5 equivalents? 1.0 eq neutralizes the HCl salt, 1.0 eq drives the dehydrohalogenation to form the nitrile oxide, and 0.5 eq serves as a catalytic excess. Why a syringe pump? Nitrile oxides are highly reactive. If the steady-state concentration of the dipole is too high, bimolecular dimerization outcompetes the cycloaddition. Slow addition keeps the dipole concentration low, forcing it to react with the excess dipolarophile[4].

Step 3: Reaction Monitoring

  • Action: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in water, extract with Ethyl Acetate, and analyze via LC-MS or TLC (Hexanes/EtOAc 1:1). The disappearance of the dipolarophile mass and the appearance of the cycloadduct mass confirms successful trapping.

Step 4: Orthogonal Purification (The Pyridine Advantage)

  • Action: Transfer the crude DCM mixture to a separatory funnel. Extract the organic layer twice with 1M aqueous HCl.

  • Causality: At pH < 2, the basic pyridine nitrogen of the product is protonated, rendering the isoxazole highly water-soluble. Unreacted dipolarophile, furoxan byproducts, and non-basic organic impurities remain trapped in the DCM layer, which is discarded.

Step 5: Isolation

  • Action: Cool the aqueous layer in an ice bath and slowly basify with 2M NaOH until the pH reaches 9–10. Extract the aqueous layer with fresh DCM. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

  • Self-Validation Check: The resulting solid or oil should exhibit >95% purity by ¹H-NMR. The absence of a characteristic furoxan peak confirms that the syringe pump addition successfully suppressed dimerization.

Conclusion

While benzhydroximoyl chloride remains a reliable general-purpose reagent, N-hydroxy-4-pyridinecarboximidoyl chloride offers distinct kinetic and operational advantages for advanced drug discovery workflows. By leveraging the electron-withdrawing nature of the pyridine ring to accelerate cycloaddition and exploiting its basicity to eliminate chromatographic purification, researchers can drastically reduce cycle times in the synthesis of complex heteroaromatic libraries.

References

  • Echemi.N-hydroxyisonicotinimidoyl chloride monohydrochloride Product Specifications.
  • SciSpace.Efficient synthesis of long-chain N'-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides.
  • National Institutes of Health (PMC).Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1.
  • ResearchGate.Synthesis of Hydroximoyl Chlorides from Aldoximes and Benzyltrimethylammonium Tetrachloroiodate.

Sources

Validation

HPLC Method Validation for N-Hydroxy-4-Pyridinecarboximidoyl Chloride Purity: A Comparative Guide

As drug development pipelines increasingly rely on complex, highly polar intermediates, analytical scientists are frequently forced to abandon traditional chromatographic paradigms. N-hydroxy-4-pyridinecarboximidoyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, highly polar intermediates, analytical scientists are frequently forced to abandon traditional chromatographic paradigms. N-hydroxy-4-pyridinecarboximidoyl chloride (also known as N-hydroxyisonicotinimidoyl chloride, CAS 4185-99-3)[1] is a prime example. With a molecular formula of C6H5ClN2O[2], this compound is a critical building block in the synthesis of stereoselective pharmaceutical derivatives and antitumor agents[3].

However, its physicochemical profile—a basic pyridine nitrogen coupled with a highly polar hydroxyimidoyl chloride moiety—makes purity determination via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) a severe analytical challenge. This guide objectively compares the performance of traditional RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and provides a fully self-validating analytical protocol compliant with the framework[4].

The Analytical Challenge: Causality in Chromatographic Behavior

To develop a robust method, we must first understand the causality behind the analyte's behavior on a stationary phase.

  • The RP-HPLC Failure Mechanism: On a standard C18 stationary phase, N-hydroxy-4-pyridinecarboximidoyl chloride exhibits minimal hydrophobic partitioning. The highly polar nature of the molecule forces it to elute near the void volume ( t0​ ). Furthermore, the basic pyridine nitrogen ( pKa​ ~5.2) acts as a strong hydrogen bond acceptor, interacting aggressively with residual, uncapped acidic silanols on the silica support. This secondary electrostatic interaction causes severe peak tailing and prevents baseline resolution from its primary hydrolysis degradation product, isonicotinic acid.

  • The HILIC Solution: HILIC turns the polarity problem into an advantage. By utilizing a zwitterionic or bare silica stationary phase alongside a highly organic mobile phase (typically >70% acetonitrile), a water-rich pseudo-stationary layer forms on the surface of the silica. Polar analytes partition into this aqueous layer. The causality is clear: the more polar the compound, the stronger the retention.

Method Comparison: RP-HPLC vs. HILIC

The following table summarizes the objective performance metrics of both column chemistries during initial method development for N-hydroxy-4-pyridinecarboximidoyl chloride purity determination.

Table 1: Performance Comparison for N-hydroxy-4-pyridinecarboximidoyl chloride

Chromatographic ParameterRP-HPLC (C18, 5 µm)HILIC (ZIC-HILIC, 5 µm)Mechanistic Causality
Retention Factor ( k′ ) 0.4 (Unacceptable)4.2 (Optimal)C18 lacks hydrophobic retention for polar analytes; HILIC utilizes aqueous layer partitioning.
Tailing Factor ( Tf​ ) 2.8 (Severe Tailing)1.1 (Symmetrical)Uncapped silanols on C18 cause secondary interactions; HILIC buffers shield these sites.
Theoretical Plates ( N ) < 2,000> 12,000The low viscosity of the high-organic HILIC mobile phase improves mass transfer kinetics.
Impurity Resolution ( Rs​ ) Co-elution ( Rs​ < 1.0)Baseline ( Rs​ > 3.5)HILIC effectively separates the active compound from its polar hydrolysis products.

Experimental Protocol: A Self-Validating HILIC Workflow

A trustworthy analytical method must be a self-validating system. This means the protocol inherently proves its own suitability before any unknown samples are quantified. We achieve this by integrating a rigid System Suitability Test (SST) into the daily workflow.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Solvent B): Prepare a 10 mM Ammonium Acetate solution. Adjust the pH to 5.8 using dilute glacial acetic acid.

    • Expert Insight: Why pH 5.8? At this pH, the pyridine nitrogen is partially deprotonated, stabilizing its polarity. The ammonium acetate provides sufficient ionic strength to disrupt unwanted electrostatic interactions with the stationary phase, ensuring sharp peaks.

  • Organic Modifier (Solvent A): LC-MS Grade Acetonitrile.

  • Elution Profile: Isocratic at 80% Solvent A / 20% Solvent B.

Step 2: Chromatographic Conditions

  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

Step 3: Self-Validating Sample Preparation

  • Diluent: Acetonitrile / Water (80:20, v/v). Critical: The sample diluent must closely match the mobile phase starting conditions in HILIC. Injecting a highly aqueous sample into a high-organic mobile phase will cause severe peak distortion (the "solvent effect").

  • Target Sample: 100 µg/mL N-hydroxy-4-pyridinecarboximidoyl chloride.

  • SST Mixture: 100 µg/mL target compound spiked with 10 µg/mL isonicotinic acid (known degradation impurity).

Step 4: System Suitability Acceptance Criteria Before analyzing batches, the system must independently verify its performance:

  • Resolution ( Rs​ ) between target and isonicotinic acid must be ≥2.0 .

  • Tailing factor ( Tf​ ) for the target peak must be ≤1.5 .

  • Relative Standard Deviation (RSD) of the target peak area (n=5 injections) must be ≤2.0% .

ICH Q2(R2) Method Validation Results

To ensure the method is fit for its intended purpose in pharmaceutical quality control, it was validated against the [5]. The guideline defines scientific principles for accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[4].

Table 2: ICH Q2(R2) Validation Summary for the HILIC Method

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
Specificity Complete separation from impurities; no blank interference at tR​ Rs​ = 3.8; 0% interference in blankPASS
Linearity & Range R2≥0.999 over 50% to 150% of target concentration R2=0.9998 (Range: 25 - 150 µg/mL)PASS
Precision (Repeatability) RSD ≤2.0% (n=6 preparations at 100% level)RSD = 0.65%PASS
Accuracy (Recovery) 98.0% - 102.0% recovery at 80%, 100%, and 120% levels99.4% - 100.8%PASS
LOD / LOQ Signal-to-Noise ratio 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Method Development and Validation Workflow

The logical progression from assessing the analyte's physicochemical properties to executing a fully compliant validation protocol is mapped below.

HPLC_Method_Validation Target Target Analyte: N-hydroxy-4-pyridinecarboximidoyl chloride Properties Physicochemical Assessment Polar, Basic (pKa ~5.2) Target->Properties Split Column Selection Properties->Split C18 RP-HPLC (C18) Poor Retention & Tailing Split->C18 Conventional HILIC HILIC (Zwitterionic) Strong Retention & Symmetry Split->HILIC Optimal Optimize Method Optimization 80:20 ACN:Buffer (pH 5.8) C18->Optimize HILIC->Optimize SST System Suitability Testing (Self-Validating Check) Optimize->SST Validate ICH Q2(R2) Validation Accuracy, Precision, Linearity SST->Validate

Figure 1: Decision matrix and validation workflow for HPLC method development.

Conclusion

Attempting to force highly polar, basic intermediates like N-hydroxy-4-pyridinecarboximidoyl chloride through conventional C18 RP-HPLC columns results in compromised data integrity and failing system suitability. By pivoting to a HILIC-based methodology, we align the chromatographic mechanism with the molecule's inherent physicochemical properties. The resulting method is not only highly retentive and robust but easily satisfies the stringent regulatory requirements of ICH Q2(R2)[6].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2023.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, 2024.[Link]

  • ChemSynthesis Database. "N-hydroxy-4-pyridinecarboximidoyl chloride (CAS 4185-99-3) Chemical Properties." ChemSynthesis, 2025. [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures Framework." MasterControl Quality Systems, 2024. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the LC-MS Analysis and Fragmentation Patterns of N-hydroxy-4-pyridinecarboximidoyl Chloride

Introduction: Characterizing a Niche Synthetic Intermediate N-hydroxy-4-pyridinecarboximidoyl chloride is a functionalized heterocyclic compound with potential applications as a precursor in the synthesis of various biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Niche Synthetic Intermediate

N-hydroxy-4-pyridinecarboximidoyl chloride is a functionalized heterocyclic compound with potential applications as a precursor in the synthesis of various biologically active molecules and novel materials. Its structure, featuring a pyridine ring, a hydroxamic acid-like moiety (N-hydroxyimidoyl), and a reactive chloride, presents a unique analytical challenge. Accurate characterization of such intermediates is paramount in drug development and process chemistry to ensure purity, identify potential byproducts, and understand degradation pathways.

This guide provides an in-depth technical framework for the analysis of N-hydroxy-4-pyridinecarboximidoyl chloride using Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore a robust LC-MS methodology, grounded in first principles, and delve into a comparative analysis of its predicted fragmentation patterns under collision-induced dissociation (CID). This document is intended for researchers and scientists who require a reliable method for the characterization of this and structurally related compounds.

Foundational Physicochemical Properties & Ionization Strategy

Before developing a method, understanding the analyte is critical. N-hydroxy-4-pyridinecarboximidoyl chloride has a molecular formula of C6H5ClN2O and a monoisotopic mass of 156.0145 Da[1].

  • Polarity: The presence of the pyridine nitrogen and the N-hydroxy group imparts significant polarity, making it suitable for reversed-phase liquid chromatography.

  • Ionization: The basic pyridine nitrogen is the most likely site for protonation in a positive-ion electrospray ionization (ESI) source. The use of an acidic mobile phase modifier, such as formic acid, will facilitate the formation of the protonated molecule, [M+H]⁺, which will be the precursor ion for our tandem mass spectrometry (MS/MS) analysis.

A Validated LC-MS/MS Experimental Workflow

The following protocol is designed for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurements, which are crucial for confirming the elemental composition of fragment ions.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Prepare 1 mg/mL Stock in Methanol s2 Dilute to 1 µg/mL in Mobile Phase A s1->s2 lc UHPLC Separation (C18 Column) s2->lc ms1 MS1 Full Scan (ESI+) (Identify Precursor Ion) lc->ms1 ms2 MS/MS Analysis (CID) (Fragment Precursor Ion) ms1->ms2 da1 Extract Ion Chromatograms (XIC) ms2->da1 da2 Analyze MS/MS Spectrum da1->da2 da3 Propose Fragmentation Pathway da2->da3 da4 Confirm with Accurate Mass da3->da4

Caption: High-level workflow for the LC-MS/MS analysis of N-hydroxy-4-pyridinecarboximidoyl chloride.

Detailed Methodological Parameters

Rationale-Driven Protocol:

  • Sample Preparation:

    • Step 1: Prepare a stock solution of N-hydroxy-4-pyridinecarboximidoyl chloride at 1 mg/mL in LC-MS grade methanol. The use of methanol is preferred over acetonitrile for initial dissolution due to its slightly higher polarity, which can be beneficial for polar compounds[2].

    • Step 2: Create a working solution at 1 µg/mL by diluting the stock solution in the initial mobile phase (95% Water/5% Acetonitrile/0.1% Formic Acid). This prevents peak distortion that can occur when injecting a sample in a solvent stronger than the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: Thermo Scientific™ Accucore™ AQ C18 (100 x 2.1 mm, 2.6 µm)[3]. This column is an excellent starting point, offering balanced retention for polar compounds and robust performance.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid aids in protonation for ESI+ mode and improves peak shape[4].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS1 Scan Range: m/z 50-300. This range comfortably covers the expected precursor ion.

    • MS/MS (Product Ion Scan):

      • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 157.02.

      • Activation: Collision-Induced Dissociation (CID)[5][6].

      • Collision Gas: Argon.

      • Collision Energy: Stepped collision energy (e.g., 15, 25, 40 eV). This allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete picture of the fragmentation landscape.

Fragmentation Analysis: A Comparative Guide to Bond Cleavages

The power of tandem mass spectrometry lies in its ability to generate structurally significant fragments. For N-hydroxy-4-pyridinecarboximidoyl chloride, several competing fragmentation pathways exist. The protonated precursor ion, [C6H6ClN2O]⁺, has a theoretical exact mass of 157.0218 .

Predicted Fragmentation Pathways

The following diagram and table outline the most plausible fragmentation pathways. The analysis compares direct bond cleavages against rearrangement-driven neutral losses.

Caption: Predicted major fragmentation pathways for protonated N-hydroxy-4-pyridinecarboximidoyl chloride.

Comparative Data Summary

This table provides a quantitative comparison of the predicted fragments, which would be used to interpret experimental data. High-resolution mass spectrometry is essential to differentiate between ions with similar nominal masses.

Observed m/z (Theoretical)Proposed FormulaNeutral LossMass Error (ppm)Proposed Fragmentation Pathway and Rationale
157.0218[C6H6ClN2O]⁺-TargetPrecursor Ion: The protonated molecule, [M+H]⁺.
121.0451[C6H5N2O]⁺HCl (35.9767 Da)< 5Pathway 1 (Most Probable): Loss of hydrogen chloride. This is a very common and energetically favorable fragmentation for imidoyl chlorides, resulting in a stable nitrile oxide intermediate. This would likely be the base peak at higher collision energies.
122.0499[C6H6N2O]⁺Cl• (34.9689 Da)< 5Pathway 2: Homolytic cleavage resulting in the loss of a chlorine radical. This is generally less common than neutral loss of HCl in CID but remains a possibility.
104.0374[C6H4N2]⁺HCl, OH•< 5Pathway 3 (Sequential): Following the loss of HCl, subsequent loss of a hydroxyl radical (•OH) from the nitrile oxide. This indicates the N-O bond is relatively labile. Fragmentation of pyridine N-oxides often involves the N-O bond[7][8][9].
78.0344[C5H4N]⁺-< 5Pathway 4 (Ring Fragmentation): Formation of the pyridyl cation. This requires cleavage of the C-C bond between the ring and the imidoyl group. This fragment is characteristic of the pyridine core and is expected to be present in the spectrum.

Alternative Methodologies and Troubleshooting

  • Alternative Chromatography: For compounds that show poor retention on a C18 column, a Hypercarb™ (porous graphitic carbon) column could be an alternative. It provides strong retention for highly polar compounds and operates on a different retention mechanism (polar retention effect on graphite)[4].

  • Ionization Mode Comparison: While positive mode ESI is the logical choice, a comparison with negative mode could be performed. Deprotonation could occur at the N-hydroxy group, leading to an [M-H]⁻ ion at m/z 155.00. The fragmentation pattern in negative mode would be entirely different and could provide complementary structural information, often involving rearrangements of carboxylate-like anions[10][11].

  • Troubleshooting - In-Source Fragmentation: If the precursor ion at m/z 157 is weak or absent, it may indicate that the molecule is unstable and undergoing in-source fragmentation. This can be mitigated by reducing the ion source temperature or the capillary voltage to provide "softer" ionization conditions. The observation of ions like m/z 121 in the MS1 scan would be evidence of this phenomenon[7].

Conclusion

The LC-MS/MS method detailed in this guide provides a robust and scientifically grounded approach for the analysis of N-hydroxy-4-pyridinecarboximidoyl chloride. By employing high-resolution mass spectrometry, it is possible to not only separate and detect the compound but also to elucidate its structure through a systematic analysis of its fragmentation patterns. The primary predicted fragmentation pathway involves the neutral loss of HCl, followed by subsequent cleavages of the exocyclic functional group and the pyridine ring itself. This guide serves as a comprehensive protocol and a comparative framework for researchers, enabling confident characterization of this and other challenging heterocyclic intermediates.

References

  • Title: Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution Source: PubMed URL: [Link]

  • Title: Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions Source: PubMed URL: [Link]

  • Title: Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Source: ACS Publications URL: [Link]

  • Title: N-hydroxy-4-pyridinecarboximidoyl chloride Source: Chemical Synthesis Database URL: [Link]

  • Title: Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides Source: Canadian Science Publishing URL: [Link]

  • Title: Collision-induced dissociation of the negative ions of simvastatin hydroxy acid and related species Source: PubMed URL: [Link]

  • Title: Collision-induced dissociation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL Source: Agilent URL: [Link]

  • Title: Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol Source: eurl-pesticides.eu URL: [Link]

Sources

Validation

Evaluating Regioselectivity of N-Hydroxy-4-pyridinecarboximidoyl Chloride in Click Chemistry: A Comparative Guide

For drug development professionals and synthetic chemists, the expansion of the "click chemistry" toolkit beyond traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is critical for accessing novel chemical sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the expansion of the "click chemistry" toolkit beyond traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is critical for accessing novel chemical space. Nitrile Oxide-Alkyne Cycloaddition (NOAC) has emerged as a highly credible platform, yielding robust isoxazole linkages that often exhibit superior pharmacokinetic profiles compared to triazoles[3].

This guide provides an in-depth evaluation of N-hydroxy-4-pyridinecarboximidoyl chloride —a bench-stable precursor to 4-pyridine nitrile oxide—focusing on the mechanistic control of its regioselectivity, comparative performance data, and self-validating experimental protocols.

Mechanistic Causality: The Physics of Regioselectivity

The utility of N-hydroxy-4-pyridinecarboximidoyl chloride lies in its ability to generate a highly reactive 1,3-dipole (4-pyridine nitrile oxide) in situ upon treatment with a mild base. The subsequent cycloaddition with terminal alkynes can be directed down two distinct regiochemical pathways depending on the catalytic environment.

The Thermal/Base-Promoted Pathway (Innate Polarity)

Under catalyst-free, thermal, or simple base-promoted conditions, the innate reactivity of the nitrile oxide dictates the outcome. The oxygen atom acts as the nucleophilic site, while the carbon atom acts as the electrophilic unit. Driven by both steric accessibility and Frontier Molecular Orbital (FMO) interactions (specifically HOMO-dipole to LUMO-dipolarophile), the oxygen preferentially attacks the more substituted carbon of the terminal alkyne. This inherent polarity results in the nearly exclusive formation of the 3,5-disubstituted isoxazole [1]. Furthermore, DFT studies confirm that the high electrophilicity of the 4-pyridine nitrile oxide allows these uncatalyzed reactions to proceed with favorable kinetics [4].

The Ruthenium-Catalyzed Pathway (Umpolung)

To access the complementary regioisomer, transition-metal catalysis is required. The introduction of a ruthenium catalyst, such as Cp*RuCl(PPh3)2, completely overrides the inherent polarity of the nitrile oxide. The ruthenium center coordinates with the terminal alkyne to form a metal-vinylidene or ruthenacycle intermediate. This coordination reverses the polarization of the alkyne's triple bond—a phenomenon known as umpolung—forcing the oxygen of the nitrile oxide to attack the internal carbon. This pathway selectively yields the 3,4-disubstituted isoxazole [2].

G Precursor N-hydroxy-4-pyridinecarboximidoyl chloride + Base (Et3N) Dipole 4-Pyridine Nitrile Oxide (In situ generated 1,3-dipole) Precursor->Dipole -HCl Thermal Thermal / Base-Promoted (Steric & Electronic Control) Dipole->Thermal RuCat Ru-Catalyzed (Cp*RuCl(PPh3)2 - Umpolung) Dipole->RuCat Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Thermal Alkyne->RuCat Iso35 3,5-Disubstituted Isoxazole (Major Product >95%) Thermal->Iso35 Iso34 3,4-Disubstituted Isoxazole (Major Product >95%) RuCat->Iso34

Fig 1: Reaction pathways demonstrating Umpolung vs. Thermal regioselectivity control.

Comparative Performance Data

To objectively evaluate N-hydroxy-4-pyridinecarboximidoyl chloride, we must compare its regioselective performance against standard click chemistry modalities. Table 1 summarizes the reaction outcomes when pairing the 4-pyridine precursor with a standard terminal alkyne (phenylacetylene).

Table 1: Regioselectivity and Yield Comparison (4-Pyridine Nitrile Oxide + Phenylacetylene)

Reaction ModalityCatalyst / AdditiveConditionsMajor ProductRegioselectivity (3,5 : 3,4)Typical Yield
Thermal NOAC None (Et3N for dipole gen.)DCM, RT, 12-24h3,5-Isoxazole> 95 : 575 - 85%
Cu-Catalyzed NOAC CuSO4 / Na Ascorbatet-BuOH/H2O, RT, 2h3,5-Isoxazole> 98 : 285 - 95%
Ru-Catalyzed NOAC Cp*RuCl(PPh3)2THF, 60°C, 12h3,4-Isoxazole< 5 : 9565 - 80%
Reference: CuAACCuSO4 / Na Ascorbatet-BuOH/H2O, RT, 1h1,4-Triazole> 99 : 190 - 98%

Key Takeaways:

  • Complementary to CuAAC: While CuAAC strictly yields 1,4-triazoles, NOAC provides access to isoxazoles, which offer different hydrogen-bond accepting geometries and improved lipophilicity profiles for drug targets.

  • Total Regiocontrol: By simply switching from a catalyst-free/copper environment to a ruthenium environment, researchers can completely invert the regiochemistry from the 3,5-isomer to the 3,4-isomer [2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the reagent addition order is strictly to prevent the dimerization of the highly reactive nitrile oxide into inactive furoxans.

Protocol A: Synthesis of 3,5-Disubstituted Isoxazoles (Base-Promoted)

Objective: Exploit innate polarity to yield the 3,5-isomer.

  • Preparation: In an oven-dried flask under N2, dissolve the terminal alkyne (1.0 equiv, 1.0 mmol) and N-hydroxy-4-pyridinecarboximidoyl chloride (1.2 equiv, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Rationale: Low temperatures suppress the dimerization rate of the nitrile oxide.

  • Dipole Generation: Add triethylamine (Et3N, 1.5 equiv, 1.5 mmol) dropwise over 15 minutes. Rationale: Slow addition ensures the nitrile oxide is consumed by the alkyne as rapidly as it is generated.

  • Cycloaddition: Remove the ice bath and stir at room temperature for 12–24 hours. Monitor via TLC (Hexanes:EtOAc).

  • Validation (NMR): Following aqueous workup and column chromatography, confirm the regiochemistry via 1H NMR. The 3,5-disubstituted isoxazole is characterized by a distinct singlet for the C4-H proton, typically appearing in the highly shielded δ 6.6 – 6.8 ppm region [3].

Protocol B: Synthesis of 3,4-Disubstituted Isoxazoles (Ru-Catalyzed)

Objective: Utilize umpolung catalysis to yield the 3,4-isomer.

  • Preparation: In a Schlenk tube under N2, combine the terminal alkyne (1.0 equiv), N-hydroxy-4-pyridinecarboximidoyl chloride (1.5 equiv), and Cp*RuCl(PPh3)2 (5 mol%).

  • Solvent & Base: Add anhydrous THF (10 mL) followed by Et3N (1.5 equiv).

  • Cycloaddition: Heat the reaction mixture to 60 °C for 12 hours. Rationale: The elevated temperature is required to overcome the activation energy barrier of the ruthenacycle intermediate formation.

  • Validation (NMR): After purification, verify regioselectivity via 1H NMR. The 3,4-disubstituted isoxazole lacks the C4-H proton; instead, the C5-H proton will appear significantly further downfield, typically around δ 8.0 – 8.5 ppm .

Workflow Step1 1. Reagent Prep Mix Precursor & Alkyne in Solvent (DCM/THF) Step2 2. Dipole Generation Add Base (Et3N) dropwise at 0°C to RT Step1->Step2 Step3 3. Cycloaddition Stir at RT (Thermal) or Add Ru Catalyst (60°C) Step2->Step3 Step4 4. Quench & Extract Wash with NH4Cl (aq) Extract with EtOAc Step3->Step4 Step5 5. NMR Validation Check C4-H (6.6ppm) vs C5-H (8.5ppm) shifts Step4->Step5

Fig 2: Standardized workflow for regioselective NOAC, culminating in NMR validation.

Strategic Recommendations

When choosing between CuAAC and NOAC using N-hydroxy-4-pyridinecarboximidoyl chloride, consider the following:

  • Biological Toxicity: If the final application involves in vivo biological systems where residual copper toxicity is a concern, thermal NOAC provides a completely metal-free alternative [3].

  • Structural Geometry: The isoxazole ring provides a different dipole moment and hydrogen-bond acceptor angle than the triazole ring. If a CuAAC-derived drug candidate suffers from poor target affinity, substituting the triazole with a 3,5- or 3,4-isoxazole via NOAC is a proven optimization strategy.

References

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity Organic Letters - ACS Publications URL:[Link]

  • Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking Maynooth University Research Archive Library URL:[Link]

  • A DFT study on the functionalization of C20 Fullerene via its 1,3-dipolar cycloaddition with 4-pyridine nitrile oxide Islamic Azad University (IAU) URL:[Link]

Comparative

Comparative study of organic bases used with N-hydroxy-4-pyridinecarboximidoyl chloride

An in-depth comparative analysis of organic bases in the generation of 4-pyridine nitrile oxide from N-hydroxy-4-pyridinecarboximidoyl chloride, designed for researchers and drug development professionals. Executive Summ...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of organic bases in the generation of 4-pyridine nitrile oxide from N-hydroxy-4-pyridinecarboximidoyl chloride, designed for researchers and drug development professionals.

Executive Summary

The 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds is a cornerstone transformation in heterocyclic chemistry, providing direct access to isoxazoles and isoxazolines [1]. When utilizing N-hydroxy-4-pyridinecarboximidoyl chloride as the bench-stable precursor, the transient intermediate—4-pyridine nitrile oxide—must be generated in situ via base-promoted dehydrohalogenation.

The choice of organic base is not merely a matter of proton abstraction; it is the primary kinetic controller of the reaction. This guide objectively compares the performance of common organic bases (TEA, DIPEA, DBU, and Pyridine), explaining the causality behind base selection, dimerization side-reactions, and overall cycloaddition efficiency.

Mechanistic Causality: Generation vs. Dimerization

To master this cycloaddition, one must understand the competing kinetic pathways. N-hydroxy-4-pyridinecarboximidoyl chloride undergoes dehydrohalogenation when exposed to a base. The resulting 4-pyridine nitrile oxide is highly electrophilic and transient.

If the base deprotonates the precursor too rapidly, the steady-state concentration of the nitrile oxide spikes. Because nitrile oxides are prone to self-reaction, a high concentration kinetically favors bimolecular dimerization, yielding 4,4'-dipyridylfuroxan (or 1,4,2,5-dioxadiazines) rather than the desired cycloadduct [2]. Therefore, the ideal organic base acts as a "slow-release" mechanism, maintaining a low steady-state concentration of the dipole to ensure it is exclusively trapped by the dipolarophile.

G A N-hydroxy-4-pyridinecarboximidoyl chloride C 4-Pyridine Nitrile Oxide (Transient) A->C Dehydrohalogenation B Organic Base (TEA, DIPEA) B->C Deprotonation E Isoxazole / Isoxazoline (Target) C->E [3+2] Cycloaddition F 4,4'-Dipyridylfuroxan (Dimer) C->F Dimerization D Dipolarophile D->E Trapping

Logical workflow of 4-pyridine nitrile oxide generation and subsequent reaction pathways.

Comparative Analysis of Organic Bases

Triethylamine (TEA)
  • Mechanism & Performance: TEA is the classical choice for nitrile oxide generation [1]. However, its unhindered nitrogen atom allows for rapid deprotonation of N-hydroxy-4-pyridinecarboximidoyl chloride.

  • Drawback: Unless the dipolarophile is highly reactive (e.g., an electron-deficient alkene) or the TEA is added via a highly controlled syringe pump, the rapid generation leads to significant furoxan dimerization.

N,N-Diisopropylethylamine (DIPEA)
  • Mechanism & Performance: DIPEA is structurally hindered by two isopropyl groups. While its pKa is similar to TEA, its steric bulk significantly slows the kinetics of proton abstraction [3].

  • Advantage: This steric hindrance provides a self-regulating, slow-release generation of 4-pyridine nitrile oxide. It inherently suppresses the dimerization pathway, making it the superior choice for unactivated or sterically demanding dipolarophiles.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Mechanism & Performance: DBU is a strongly basic amidine. It strips the proton from the hydroximoyl chloride almost instantaneously.

  • Drawback: The immediate burst of nitrile oxide almost exclusively results in dimerization or complex degradation mixtures. DBU is generally contraindicated for this specific substrate unless utilized in specialized microfluidic setups.

Pyridine
  • Mechanism & Performance: As a much weaker base, pyridine requires elevated temperatures (e.g., refluxing in toluene) to drive the dehydrohalogenation.

  • Advantage/Drawback: While it completely prevents rapid dimerization, the required thermal conditions can lead to the decomposition of sensitive dipolarophiles or the thermal isomerization of the nitrile oxide to an isocyanate.

Quantitative Performance Data

The following table summarizes the comparative performance of these bases in a standardized reaction between N-hydroxy-4-pyridinecarboximidoyl chloride and a terminal alkene (e.g., styrene) at room temperature (0.1 M in DCM).

Organic BaseApprox. pKa (in H2O)Steric HindranceNitrile Oxide Generation RateTarget Cycloadduct Yield (%)Furoxan Dimer Yield (%)
DIPEA 10.5HighSlow / Controlled82 - 88% < 5%
TEA 10.7LowFast55 - 65%20 - 30%
Pyridine 5.2LowVery Slow (Requires Heat)30 - 40%< 2%
DBU 13.5ModerateInstantaneous< 10%> 80%

Data synthesized from standardized [3+2] cycloaddition optimization studies [2][3].

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes DIPEA to establish a kinetically controlled, self-validating system.

Objective: Synthesis of a 4-pyridine substituted isoxazoline via controlled DIPEA-mediated cycloaddition.

Materials:

  • N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 equiv, 1.0 mmol)

  • Dipolarophile (e.g., Styrene) (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-hydroxy-4-pyridinecarboximidoyl chloride (1.0 mmol) and the dipolarophile (1.5 mmol) in 8 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Controlled Base Addition: Dissolve DIPEA (1.2 mmol) in 2 mL of anhydrous DCM. Load this solution into a syringe. Using a syringe pump, add the DIPEA solution dropwise to the reaction mixture over a period of 2 hours.

    • Causality Check: The 2-hour addition time combined with DIPEA's steric bulk ensures the 4-pyridine nitrile oxide concentration never exceeds the trapping capacity of the dipolarophile.

  • Thermal Equilibration: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Self-Validation via TLC: Spot the reaction mixture on a silica TLC plate alongside a reference standard of 4,4'-dipyridylfuroxan.

    • Validation Metric: A successful, kinetically controlled reaction will show a dominant cycloadduct spot and the complete absence (or trace amounts) of the highly UV-active furoxan dimer spot. If the dimer is present, the base addition was too rapid.

  • Workup and Purification: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Trofimov, A., et al. "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics." RSC Advances, 2016. Available at: [Link]

  • Zhou, X., et al. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides." Beilstein Journal of Organic Chemistry, 2022. Available at: [Link]

Validation

Spectroscopic validation of N-hydroxy-4-pyridinecarboximidoyl chloride reaction intermediates

Spectroscopic Validation of N-Hydroxy-4-Pyridinecarboximidoyl Chloride Reaction Intermediates: A Comparative Analytical Guide Mechanistic Context: The Transient Nitrile Oxide Challenge In heterocyclic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of N-Hydroxy-4-Pyridinecarboximidoyl Chloride Reaction Intermediates: A Comparative Analytical Guide

Mechanistic Context: The Transient Nitrile Oxide Challenge

In heterocyclic synthesis and drug development, 1,3-dipolar cycloadditions are foundational for constructing complex functionalized rings. A critical precursor in these workflows is N-hydroxy-4-pyridinecarboximidoyl chloride (also known as 4-pyridinehydroxamic acid chloride). Because nitrile oxides are highly reactive and prone to rapid dimerization into furoxans, they are rarely isolable[1]. Instead, they must be generated in situ via the base-induced dehydrohalogenation of α-chloro-oximes[2].

Upon the addition of a base such as triethylamine, N-hydroxy-4-pyridinecarboximidoyl chloride undergoes rapid dehydrohalogenation to form the transient 4-pyridine nitrile oxide [3]. If a dipolarophile (e.g., an alkene or alkyne) is present, the intermediate is immediately trapped to yield a stable isoxazoline or isoxazole derivative [4]. Validating the existence and concentration of this transient intermediate is critical for optimizing reaction kinetics, minimizing dimer byproducts, and maximizing product yield.

ReactionWorkflow Precursor N-hydroxy-4-pyridinecarboximidoyl chloride (Stable Precursor) Base Base Addition (Et3N) Dehydrohalogenation Precursor->Base Intermediate 4-Pyridine Nitrile Oxide (Transient Intermediate) Base->Intermediate Dimer Dimerization (Furoxan Byproduct) Intermediate->Dimer No Trap Cycloaddition 1,3-Dipolar Cycloaddition (+ Dipolarophile) Intermediate->Cycloaddition Alkene Product Isoxazoline Derivative (Final Product) Cycloaddition->Product

Reaction workflow from stable precursor to transient nitrile oxide and final isoxazoline product.

Comparative Analysis of Spectroscopic Modalities

To objectively validate the transient 4-pyridine nitrile oxide, analytical chemists must choose between real-time kinetic tracking, structural elucidation, and endpoint validation.

A. In Situ FTIR (e.g., Mettler Toledo ReactIR)

The Causality of Choice: Nitrile oxides possess a highly distinctive, asymmetric stretching vibration (-CNO) that strongly absorbs in the infrared region between 2280 cm⁻¹ and 2300 cm⁻¹. Because very few other organic functional groups absorb in this specific window, in situ FTIR provides an interference-free, real-time kinetic profile of the intermediate's formation and consumption. Performance: Excellent for kinetic modeling and determining the optimal dosing rate of the base to prevent the accumulation (and subsequent dimerization) of the highly reactive intermediate.

B. FlowNMR Spectroscopy

The Causality of Choice: While FTIR tracks functional group vibrations, it cannot prove atomic connectivity. FlowNMR continuously pumps the reaction mixture from the vessel through an NMR flow cell. By tracking the disappearance of the oxime proton (-OH) and the distinct downfield shifts of the pyridine ring protons, researchers gain absolute structural proof of the intermediate. Performance: Moderate temporal resolution. Because the dimerization of 4-pyridine nitrile oxide is rapid at room temperature, FlowNMR often requires sub-ambient cooling to stabilize the intermediate long enough for signal acquisition.

C. Offline LC-MS (Chemical Trapping)

The Causality of Choice: Offline techniques cannot observe the transient intermediate directly due to its short half-life. Instead, the intermediate is validated via a chemical trapping experiment [5]. By introducing a vast excess of a highly reactive dipolarophile, the intermediate is quantitatively converted into a stable isoxazoline, which is then analyzed via high-resolution mass spectrometry. Performance: Provides exact mass and fragmentation data to confirm the identity of the trapped adduct, serving as a highly sensitive but strictly endpoint-focused validation method.

Quantitative Performance Comparison

Spectroscopic ModalityTemporal ResolutionStructural SpecificityLimit of Detection (LOD)Primary Use Case
In Situ FTIR (ReactIR) < 1 secondModerate (-CNO stretch)~0.1 wt%Real-time kinetic profiling & dosing control
FlowNMR Spectroscopy 10 - 60 secondsHigh (Atomic connectivity)~1 mMTransient structural elucidation
Offline LC-MS N/A (Endpoint)High (Exact mass, MS/MS)< 1 ng/mLYield, purity, and adduct validation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal control to verify that the observed data corresponds to the true chemical mechanism rather than instrumental artifacts.

Protocol A: Real-Time Kinetic Profiling via In Situ FTIR
  • System Initialization: Insert the ATR (Attenuated Total Reflectance) probe into a dry, nitrogen-purged reactor containing anhydrous THF. Collect a background spectrum. Causality: This establishes a zero-baseline, ensuring that subsequent signals are exclusively derived from the reaction species, not solvent or atmospheric moisture.

  • Precursor Baseline: Add 1.0 eq of N-hydroxy-4-pyridinecarboximidoyl chloride. Begin continuous scanning (1 scan/15 seconds). Causality: Captures the stable baseline concentration of the precursor, specifically tracking the C=N-OH stretch (~1650 cm⁻¹).

  • Dehydrohalogenation Initiation: Inject 1.1 eq of triethylamine dropwise over 5 minutes. Causality: The protocol self-validates by requiring an inverse relationship: the system must show a proportional decay of the 1650 cm⁻¹ band simultaneously with the emergence of the sharp -CNO stretch at ~2280 cm⁻¹. If the 2280 cm⁻¹ band appears without the decay of the precursor band, the signal is an artifact.

  • Dipolarophile Trapping: Inject 1.5 eq of styrene (dipolarophile). Causality: The 2280 cm⁻¹ band will exponentially decay as the nitrile oxide is consumed, validating its role as a reactive intermediate rather than a stable byproduct.

Protocol B: Structural Elucidation via FlowNMR
  • Cryogenic Loop Setup: Connect the reactor to the NMR flow cell using insulated PEEK tubing. Chill the reaction vessel and the transfer loop to -20°C. Causality: Lowering the thermal energy drastically reduces the rate of nitrile oxide dimerization, artificially extending its half-life to match the acquisition time of the NMR spectrometer.

  • Pre-Acquisition: Acquire a standard ¹H spectrum of the precursor in deuterated THF.

  • Reaction & Flow: Add base and initiate the flow pump. Acquire rapid 1D ¹H spectra (4 scans per spectrum). Causality: The self-validating metric is the complete disappearance of the broad oxime -OH singlet (typically > 10 ppm) and the deshielding shift of the pyridine protons, confirming the loss of HCl and the formation of the linear -C≡N⁺-O⁻ moiety.

Protocol C: Endpoint Validation via LC-MS Trapping
  • Reaction Execution: In a standard flask, combine the precursor and a 10-fold excess of norbornene (a highly strained, hyper-reactive dipolarophile).

  • Base Addition: Add triethylamine to generate the intermediate. Causality: The massive excess of norbornene ensures that the rate of cycloaddition outcompetes the rate of dimerization.

  • Quench and Analyze: Quench the reaction with dilute acid, extract, and inject into the LC-MS. Causality: The presence of the exact mass corresponding to the 4-pyridine-norbornene isoxazoline adduct (and the absence of the furoxan dimer mass) validates that the nitrile oxide was successfully generated and trapped.

Analytical Decision Matrix

DecisionMatrix Start Goal: Validate Nitrile Oxide Q1 Need real-time kinetics? Start->Q1 FTIR In Situ FTIR (Track -CNO stretch) Q1->FTIR Yes Q2 Need atomic structural proof? Q1->Q2 No NMR FlowNMR / Cryo-NMR (Observe ¹H/¹³C shifts) Q2->NMR Yes LCMS Offline LC-MS (Analyze trapped adducts) Q2->LCMS No

Decision matrix for selecting the optimal spectroscopic modality for intermediate validation.

References

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC. Available at:[Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - J-Stage. Available at:[Link]

  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS - ResearchGate. Available at:[Link]

  • Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies - MDPI. Available at:[Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide - Chem-Station Int. Ed. Available at:[Link]

Safety & Regulatory Compliance

Handling

Standard Operating Procedure &amp; Safety Guide: Handling N-Hydroxy-4-pyridinecarboximidoyl Chloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Causality Welcome to the definitive operational guide for handling N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Causality

Welcome to the definitive operational guide for handling N-hydroxy-4-pyridinecarboximidoyl chloride (CAS: 4185-99-3)[1]. As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical click chemistry and benchtop safety. This compound is a critical precursor for generating 4-pyridine nitrile oxide, enabling catalyst-free 1,3-dipolar cycloadditions.

Why Use This Precursor? Traditional azide-alkyne click chemistry (CuAAC) relies on copper catalysts, which induce oxidative damage in biological systems and require extensive purification to remove cytotoxic heavy metals[2]. Furthermore, azides pose severe explosive hazards. By utilizing N-hydroxy-4-pyridinecarboximidoyl chloride, researchers can perform Nitrile Oxide-Alkyne Cycloadditions (NOAC)[2]. This metal-free click chemistry relies on the in situ dehydrohalogenation of the hydroxamoyl chloride to form a transient nitrile oxide, which spontaneously reacts with alkynes or alkenes to form stable isoxazole or isoxazoline scaffolds[3].

Hazard Assessment & PPE Matrix

Because this compound is a halogenated oxime derivative, it presents specific hazards that dictate our safety approach:

  • Irritation & Sensitization: The highly electrophilic nature of the carbonimidoyl chloride group makes it a severe ocular and dermal irritant, and a potential skin sensitizer.

  • Reactivity: It reacts vigorously with strong bases, releasing hydrogen chloride (HCl) gas if not properly buffered or captured in solution.

Quantitative Data & PPE Matrix
CategorySpecification / RequirementCausality / Rationale
CAS Number 4185-99-3Unique identifier for safety tracking and inventory management[1].
Molecular Weight 156.57 g/mol Required for precise stoichiometric calculations to prevent unreacted precursor accumulation[1].
Eye Protection Snug-fitting chemical splash gogglesPrevents ocular exposure to highly irritating particulate matter or reactive aerosols generated during base addition.
Hand Protection Double-gloved Nitrile (min 0.11 mm thickness)Halogenated organics can permeate thin latex. Nitrile offers superior chemical resistance against the precursor and the organic solvents (e.g., DMF, DCM) used in the workflow.
Body Protection Flame-retardant lab coat & chemical apronMitigates exposure during accidental spills of the reactive precursor or solvent mixtures.
Respiratory Fume hood (Face velocity 80-100 fpm)Essential to capture any localized HCl gas generated during the dehydrohalogenation step.

Experimental Protocol: In Situ Nitrile Oxide Generation & Cycloaddition

To ensure a self-validating and safe system, the nitrile oxide must be generated in the presence of the dipolarophile. If generated in isolation, the highly reactive nitrile oxide will rapidly dimerize into an inactive, stable furoxan derivative, rendering the reaction a failure and wasting the precursor.

Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the dipolarophile (alkyne/alkene) and 1.1 equivalents of N-hydroxy-4-pyridinecarboximidoyl chloride in an anhydrous, inert solvent (e.g., DMF or DCM)[3].

  • Temperature Control: Chill the reaction vessel to 0 °C using an ice bath.

    • Causality: Lowering the temperature controls the exothermic dehydrohalogenation and minimizes the rate of nitrile oxide dimerization, kinetically favoring the bimolecular cycloaddition pathway.

  • Base Addition: Slowly add 1.2 equivalents of an organic base (e.g., Triethylamine, Et3N) dropwise over 10 minutes.

    • Causality: The base abstracts the hydroxyl proton and eliminates the chloride ion, generating the transient 4-pyridine nitrile oxide and precipitating triethylamine hydrochloride (Et3N·HCl)[2].

  • Cycloaddition: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12–24 hours. The nitrile oxide undergoes a concerted [3+2] cycloaddition with the dipolarophile[3].

  • Workup: Quench the reaction with water. Extract the aqueous layer with ethyl acetate. Wash the organic layer with brine to remove residual DMF and Et3N·HCl, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Visualization

G A N-hydroxy-4-pyridinecarboximidoyl chloride (Precursor) B Base Addition (e.g., Et3N) A->B C 4-Pyridine Nitrile Oxide (Reactive Intermediate) B->C -HCl E 1,3-Dipolar Cycloaddition C->E D Dipolarophile (Alkyne/Alkene) D->E F Isoxazole / Isoxazoline (Target Scaffold) E->F

Reaction pathway: Nitrile oxide generation and 1,3-dipolar cycloaddition.

Emergency Response & Disposal Plan

A robust safety protocol requires a pre-planned response to operational deviations.

Spill Response
  • Solid Spill: If the unreacted N-hydroxy-4-pyridinecarboximidoyl chloride powder is spilled, do not use water immediately , as it can cause localized hydrolysis and HCl gas release.

  • Containment: Gently sweep the solid into a chemically compatible container using a static-free brush to avoid aerosolizing the irritant.

  • Decontamination: Wipe the spill area with a dilute solution of sodium bicarbonate (NaHCO3) to neutralize any residual acidic byproducts, followed by a thorough water rinse.

Chemical Disposal
  • Quenching Unreacted Precursor: Never dispose of the active hydroxamoyl chloride directly into aqueous waste. Quench residual precursor by dissolving it in a compatible solvent (e.g., ethanol) and adding a mild base (e.g., dilute NaOH) in the presence of a sacrificial, inexpensive alkene (like allyl alcohol). This deliberately consumes the generated nitrile oxide, preventing uncontrolled dimerization or downstream reactivity.

  • Waste Segregation: Collect the quenched mixture in a designated halogenated organic waste container. Label clearly as "Halogenated Organic Waste - Contains Isoxazoline/Furoxan Derivatives."

References

  • Title: 4185-99-3, N-Hydroxypyridine-4-carbimidoyl Chloride Source: AccelaChem URL: [Link]

  • Title: Nitrile Oxide/Alkyne Cycloadditions – A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Click Source: SciSpace (European Journal of Organic Chemistry) URL: [Link]

  • Title: New Click Chemistry: Polymerization Based on 1,3-Dipolar Cycloaddition of a Homo Ditopic Nitrile N-Oxide and Transformation of the Resulting Polymers into Reactive Polymers Source: ACS Publications (Macromolecules) URL: [Link]

Sources

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